N-Me-Leu-OBzl.TosOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzyl 4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGSSPEDLUVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of N-Me-Leu-OBzl·TosOH from L-Leucine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt (N-Me-Leu-OBzl·TosOH), a valuable building block in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptides can enhance their conformational stability, bioavailability, and resistance to enzymatic degradation. This document outlines a reliable two-step synthetic route starting from the readily available amino acid, L-leucine.
Introduction
N-methylated amino acids are crucial components in the design of peptidomimetics and therapeutic peptides. The methyl group on the amide nitrogen atom introduces steric hindrance that can restrict the conformational flexibility of the peptide backbone, often leading to a more defined secondary structure. This modification can also improve membrane permeability and reduce susceptibility to proteolytic cleavage, thereby enhancing the pharmacokinetic profile of peptide-based drugs. N-Me-Leu-OBzl·TosOH is a protected form of N-methyl-L-leucine, ready for use in solid-phase or solution-phase peptide synthesis.
Overall Synthetic Pathway
The synthesis of N-Me-Leu-OBzl·TosOH from L-leucine is typically achieved in two sequential steps:
-
Esterification: The carboxylic acid of L-leucine is protected as a benzyl ester. This is commonly achieved through a Fischer-Speier esterification reaction with benzyl alcohol, catalyzed by p-toluenesulfonic acid (TsOH). The product is isolated as the stable p-toluenesulfonate salt (Leu-OBzl·TosOH).
-
N-Methylation: The primary amine of the L-leucine benzyl ester is methylated. A common method involves the use of a methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base. The final product is then isolated as its tosylate salt. A direct methylation of the Leu-OBzl·TosOH salt can be challenging due to the presence of the acidic proton on the ammonium group. Therefore, the free base of L-leucine benzyl ester is typically generated in situ or used as a starting material for this step.
Caption: Synthetic workflow for N-Me-Leu-OBzl·TosOH.
Experimental Protocols
Step 1: Synthesis of L-Leucine Benzyl Ester p-Toluenesulfonate Salt (Leu-OBzl·TosOH)
This procedure is adapted from the Fischer-Speier esterification method, which is a common and effective way to produce amino acid esters.[1][2][3] Toluene is used as the solvent to azeotropically remove water, driving the reaction to completion. While other solvents like benzene or carbon tetrachloride have been used historically, toluene is a less hazardous alternative.[1][2]
Materials:
-
L-Leucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Diethyl ether
Procedure:
-
A mixture of L-leucine (e.g., 0.1 mol), p-toluenesulfonic acid monohydrate (0.11 mol), and benzyl alcohol (0.5 mol) in toluene (150 mL) is heated to reflux in a flask equipped with a Dean-Stark apparatus.
-
The reaction mixture is refluxed until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
The reaction mixture is then cooled to room temperature.
-
Diethyl ether (200 mL) is added to the cooled solution with stirring to precipitate the product.
-
The mixture is stirred in an ice bath for 1 hour to maximize precipitation.
-
The white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Synthesis of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate Salt (N-Me-Leu-OBzl·TosOH)
There are multiple methods for the N-methylation of amino acids and their esters.[4][5][6] A common approach involves the use of a methylating agent like methyl iodide in the presence of a base. The following protocol first generates the free base of L-leucine benzyl ester, which is then methylated.
Materials:
-
L-Leucine benzyl ester p-toluenesulfonate salt (Leu-OBzl·TosOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Ethyl acetate
-
Hexane
Procedure:
-
Free Base Generation: L-Leucine benzyl ester p-toluenesulfonate salt (e.g., 0.05 mol) is dissolved in dichloromethane (100 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield L-leucine benzyl ester as an oil.
-
N-Methylation: The resulting oil is dissolved in acetonitrile (100 mL). Anhydrous potassium carbonate (0.1 mol) and methyl iodide (0.075 mol) are added to the solution.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in ethyl acetate (100 mL) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Tosylate Salt Formation: A solution of p-toluenesulfonic acid monohydrate (0.05 mol) in ethyl acetate is added dropwise to the dried ethyl acetate solution of the N-methylated product with stirring.
-
The resulting mixture is cooled in an ice bath to induce crystallization. Hexane can be added to aid precipitation.
-
The white solid product is collected by filtration, washed with a cold mixture of ethyl acetate and hexane, and dried under vacuum.
Quantitative Data Summary
| Parameter | Step 1: Esterification | Step 2: N-Methylation |
| Starting Material | L-Leucine | L-Leucine benzyl ester p-toluenesulfonate salt |
| Key Reagents | Benzyl alcohol, p-Toluenesulfonic acid | NaHCO₃, K₂CO₃, Methyl iodide, p-Toluenesulfonic acid |
| Solvent | Toluene | Dichloromethane, Acetonitrile, Ethyl acetate |
| Reaction Time | 4-6 hours | 24-48 hours |
| Typical Yield | 85-95% | 70-85% |
Logical Relationships in the Synthetic Process
The following diagram illustrates the logical progression and the key transformations in the synthesis.
Caption: Key functional group transformations.
Conclusion
The synthesis of N-Me-Leu-OBzl·TosOH from L-leucine is a well-established process that provides a valuable reagent for peptide and medicinal chemistry. The two-step procedure involving Fischer esterification followed by N-methylation is robust and generally high-yielding. Careful control of reaction conditions, particularly in the esterification step, is crucial to prevent racemization. The protocols provided in this guide offer a solid foundation for researchers to produce this important N-methylated amino acid derivative.
References
Navigating the Solubility Landscape of N-Me-Leu-OBzl.TosOH in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility Profile
N-Me-Leu-OBzl.TosOH is a protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research. Its solubility is a critical parameter for reaction setup, purification, and formulation development. The presence of both a bulky, nonpolar benzyl group and a polar tosylate salt suggests a nuanced solubility profile, with potential solubility in a variety of organic solvents.
Data on Solubility
A thorough review of scientific literature and chemical supplier documentation reveals a lack of specific quantitative solubility data for this compound in common organic solvents. However, some qualitative information is available.
| Solvent | Qualitative Solubility | Source / Indication |
| Water | Soluble | Stated on multiple chemical supplier technical data sheets. |
| 1% Acetic Acid (aqueous) | Soluble | Mentioned as a potential solvent on supplier data sheets. |
| Dimethylformamide (DMF) | Soluble | Indicated by its use as a solvent for optical rotation measurements reported by chemical suppliers.[1] |
| Methanol | Likely Soluble | General solubility trends for similar polar organic compounds. |
| Ethanol | Likely Soluble | General solubility trends for similar polar organic compounds. |
| Acetonitrile | Likely Soluble | General solubility trends for polar aprotic solvents. |
| Dichloromethane (DCM) | Potentially Soluble | The benzyl ester group may confer some solubility in chlorinated solvents. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent known for its broad solubilizing power for organic salts. |
For comparative context, the non-methylated analog, L-Leucine benzyl ester p-toluenesulfonate, is also described as a white to off-white powder, with its stability and solubility being key for its applications in peptide synthesis and drug development.[1][2]
Experimental Protocol: Determination of Thermodynamic Solubility
To address the absence of quantitative data, the following detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound is provided. This method is based on the widely accepted shake-flask technique.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF, DMSO, DCM) of high purity
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Solvent: Ensure all organic solvents are of HPLC grade or equivalent purity.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for the solubility experiment or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
This guide provides a framework for researchers and drug development professionals to understand and experimentally determine the solubility of this compound in organic solvents. The provided protocol and workflow are designed to yield accurate and reproducible results, which are essential for the successful application of this compound in research and development.
References
The Impact of N-Methylated Leucine on Peptide Structure and Function: A Technical Guide
The strategic incorporation of N-methylated amino acids, particularly N-methylated leucine, has emerged as a powerful tool in medicinal chemistry and drug development. This modification, while seemingly subtle, can profoundly alter the physicochemical and biological properties of peptides, leading to enhanced therapeutic potential. This technical guide provides an in-depth exploration of the role of N-methylated leucine in shaping peptide structure and function, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Influence of N-Methylated Leucine on Peptide Properties
N-methylation of a peptide backbone, including the incorporation of N-methyl-L-leucine, introduces a methyl group to the amide nitrogen, thereby eliminating the hydrogen bond donor capacity at that position. This fundamental change has significant downstream effects on various peptide attributes.
Conformational Landscape
The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone. The steric hindrance imposed by the methyl group can favor specific dihedral angles (φ and ψ), leading to a more defined secondary structure. While N-methylation can disrupt α-helical structures by removing a crucial hydrogen bond donor, it can also stabilize β-turns and other folded conformations.[1]
Data Presentation: Impact of N-Methylation on Peptide Helicity
| Peptide Sequence | Modification | % Helicity | Reference |
| Ac-WGG(EAAAR)4A-NH2 | Unmodified | 45% | [1] |
| Ac-WGG(EAA[N-MeA]AR)4A-NH2 | N-Methylalanine | 28% | [1] |
Proteolytic Stability
One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation.[2] Proteases, which are crucial for peptide breakdown in vivo, often recognize and cleave specific peptide bonds. The presence of an N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.
Data Presentation: Enhancement of Proteolytic Stability by N-Methylation
| Peptide | Modification | Half-life (in vitro) | Protease | Reference |
| Model Peptide | Unmodified | 10 min | Chymotrypsin | [2] |
| Model Peptide | N-Methylated | > 180 min | Chymotrypsin | [2] |
Membrane Permeability
Improved membrane permeability is a key attribute sought in peptide drug development, and N-methylation can play a crucial role in achieving this. By reducing the number of hydrogen bond donors and promoting the adoption of a more compact, lipophilic conformation, N-methylation can facilitate the passive diffusion of peptides across cell membranes.
Data Presentation: Effect of N-Methylation on Membrane Permeability (PAMPA)
| Peptide | N-Methylation | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| cyclo(Leu-D-Leu-Leu-Leu-D-Pro-Tyr) | 0 | 0.2 | [3] |
| cyclo(Leu-D-MeLeu-Leu-Leu-D-Pro-Tyr) | 1 | 1.5 | [3] |
| cyclo(MeLeu-D-MeLeu-Leu-Leu-D-Pro-Tyr) | 2 | 3.1 | [3] |
| cyclo(MeLeu-D-MeLeu-MeLeu-Leu-D-Pro-Tyr) | 3 | 5.2 | [3] |
Receptor Binding Affinity
The impact of N-methylation on receptor binding is context-dependent. The conformational constraints imposed by N-methylation can either pre-organize the peptide into a bioactive conformation, thus enhancing binding affinity, or it can introduce unfavorable steric clashes that reduce affinity. Therefore, the position of N-methylation is critical.[4]
Data Presentation: Influence of N-Methylation on Receptor Binding Affinity
| Peptide | Modification | IC₅₀ (nM) | Receptor | Reference |
| Somatostatin Analog | Unmodified | 1.2 | SSTR2 | [5] |
| Somatostatin Analog | N-Methylated | 0.8 | SSTR2 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of peptides containing N-methylated leucine.
Synthesis of N-Methylated Leucine-Containing Peptides
On-Resin N-Methylation Protocol [6][7]
-
Resin Swelling: Swell the peptide-bound resin in N,N-dimethylformamide (DMF).
-
Nosylation: Treat the resin with 2-nitrobenzenesulfonyl chloride (oNBS-Cl) and collidine in dichloromethane (DCM) to protect the free amine.
-
Methylation: Add a solution of methyl p-toluenesulfonate (MeOTs) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF to the resin and shake.
-
Denosylation: Remove the oNBS protecting group using a solution of β-mercaptoethanol and DBU in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling of the next amino acid: Couple the subsequent Fmoc-protected amino acid using a suitable coupling reagent such as HATU or HBTU.
Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) [8][9][10]
Microwave irradiation can significantly accelerate both the coupling and deprotection steps in SPPS, especially for sterically hindered couplings involving N-methylated amino acids.
-
Deprotection: Treat the resin with a 20% piperidine solution in DMF under microwave irradiation (e.g., 75°C for 3 minutes).
-
Washing: Wash the resin with DMF.
-
Coupling: Add the Fmoc-N-methyl-L-leucine, coupling reagent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA) in DMF. Apply microwave energy (e.g., 75°C for 5-10 minutes).
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection and coupling cycles for the entire peptide sequence.
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13][14]
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an initial assessment of peptide folding and purity.
-
2D NMR:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
-
Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate the 3D structure of the peptide based on the distance and dihedral angle restraints obtained from the NMR data.
Circular Dichroism (CD) Spectroscopy [15][16][17][18]
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range (e.g., 190-260 nm), bandwidth, and scanning speed.
-
Measurement: Record the CD spectrum of the sample and a blank (buffer only) in a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: Subtract the blank spectrum from the sample spectrum. Convert the data to mean residue ellipticity [θ]. Estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
Functional Assays
In Vitro Protease Degradation Assay [2][19][20]
-
Peptide Solution: Prepare a stock solution of the peptide in a suitable buffer.
-
Enzyme Solution: Prepare a solution of the protease (e.g., chymotrypsin, trypsin) in the same buffer.
-
Incubation: Mix the peptide and enzyme solutions at a specific ratio and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.
-
Half-life Calculation: Determine the half-life (t₁/₂) of the peptide by plotting the percentage of remaining peptide against time.
Parallel Artificial Membrane Permeability Assay (PAMPA) [21][22][23][24][25]
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Solution: Prepare a solution of the peptide in a buffer at a specific pH in a 96-well donor plate.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.
-
Incubation: Place the filter plate on top of the acceptor plate, and add the donor solution to the filter plate. Incubate for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Cell Permeability Assay [26][27][28][29]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study (Apical to Basolateral): Add the peptide solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
Sampling: At various time points, take samples from the basolateral chamber and replace with fresh medium.
-
Quantification: Analyze the concentration of the peptide in the samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the acceptor chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization of N-methylated peptides.
Signaling Pathway
The following diagram illustrates a representative signaling pathway for a somatostatin analog, a class of peptides where N-methylation is often employed to enhance therapeutic properties.
Caption: Representative signaling pathway of an N-methylated somatostatin analog.
Conclusion
The incorporation of N-methylated leucine is a versatile and effective strategy for optimizing the therapeutic potential of peptides. By strategically modifying the peptide backbone, researchers can fine-tune conformational preferences, enhance proteolytic stability, improve membrane permeability, and modulate receptor binding affinity. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of N-methylated peptides, while the accompanying data and visualizations highlight the profound impact of this modification. As our understanding of the structure-activity relationships of N-methylated peptides continues to grow, so too will their application in the development of novel and effective therapeutics.
References
- 1. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Presence of small resistant peptides from new in vitro digestion assays detected by liquid chromatography tandem mass spectrometry: An implication of allergenicity prediction of novel proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 22. enamine.net [enamine.net]
- 23. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 26. diva-portal.org [diva-portal.org]
- 27. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 29. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
N-Methylated Amino Acids: A Paradigm Shift in Peptide Therapeutic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide scaffolds represents a powerful strategy in medicinal chemistry to overcome the inherent limitations of native peptides as therapeutic agents. This modification, the simple addition of a methyl group to the amide nitrogen of the peptide backbone, profoundly alters the physicochemical properties of peptides, leading to enhanced metabolic stability, improved cell permeability, and refined receptor-binding profiles. This guide provides a comprehensive overview of the core principles of N-methylated amino acid incorporation in peptide design, detailing experimental protocols, quantitative data on performance improvements, and the impact on cellular signaling pathways.
Core Principles of N-Methylation in Peptide Design
N-methylation introduces a conformational rigidity to the peptide backbone by sterically hindering rotation around the Cα-C bond and discouraging the formation of β-sheets.[1][2] This seemingly minor alteration has significant consequences for the peptide's overall structure and function. The methyl group replaces the amide proton, a critical hydrogen bond donor, thereby disrupting the typical hydrogen-bonding networks that stabilize secondary structures like α-helices and β-sheets.[1] This disruption can lead to a higher population of cis-amide bond conformations, which can be crucial for receptor recognition and biological activity.[3]
The primary advantages of incorporating N-methylated amino acids include:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids.[2][4][5]
-
Improved Membrane Permeability and Oral Bioavailability: By reducing the number of hydrogen bond donors and promoting intramolecular hydrogen bonding, N-methylation can mask polar groups, thereby increasing the lipophilicity of the peptide.[3][6] This "chameleonic" behavior facilitates passive diffusion across cell membranes and has been shown to dramatically improve oral bioavailability.[6][7][8]
-
Modulation of Receptor Affinity and Selectivity: The conformational constraints imposed by N-methylation can lock the peptide into a bioactive conformation that is pre-organized for receptor binding, leading to increased affinity.[9][10] Conversely, it can also be used to destabilize binding to off-target receptors, thereby improving selectivity.[11][12]
Quantitative Impact of N-Methylation
The benefits of N-methylation are not merely qualitative. Numerous studies have quantified the improvements in stability, binding affinity, and bioavailability.
Table 1: Proteolytic Stability of N-Methylated Peptides
| Peptide | Modifying Residue | Protease | Half-life (t½) of Unmodified Peptide | Half-life (t½) of N-Methylated Peptide | Fold Increase in Stability | Reference |
| DKLYWWEFL | N-Me-K | Trypsin | ~10 min | > 240 min | > 24 | [13] |
| DKLYWWEFL | N-Me-L | Trypsin | ~10 min | ~180 min | 18 | [13] |
| GSH | N-Me-Cys | Plasma | Not Specified | 16.8-fold increase | 16.8 | [14] |
Table 2: Receptor Binding Affinity of N-Methylated Peptides
| Peptide Series | N-Methylated Residue | Receptor Subtype | IC50 (nM) - Unmodified | IC50 (nM) - N-Methylated | Change in Affinity | Reference |
| Somatostatin Analog (DPhe series) | DTrp | SSTR5 | >1000 | 0.23 | >4300-fold increase | [11] |
| Somatostatin Analog (Tyr series) | Tyr | SSTR3 | 114 | 2.1 | 54-fold increase | [11] |
| Somatostatin Analog (Tyr series) | Cys(6) | SSTR3 | 114 | 3.5 | 32-fold increase | [11] |
| Integrin Antagonist c(RGDfV) | (N-Me)V | αVβ3 | 120 | 20 | 6-fold increase | [15] |
Table 3: Oral Bioavailability of N-Methylated Cyclic Peptides
| Peptide | N-Methylation Status | Oral Bioavailability (F%) in Rats | Reference |
| cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] | Trimethylated | 28% | [7] |
| Veber-Hirschmann Peptide Analog | Tri-N-methylated | 10% | [8][16] |
| Cyclosporin A (Natural Product) | Hepta-N-methylated | 29% | [6] |
Experimental Protocols
The synthesis and evaluation of N-methylated peptides require specialized protocols. Below are detailed methodologies for key experiments.
Solid-Phase Synthesis of N-Methylated Peptides
The incorporation of N-methylated amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS) presents challenges due to the steric hindrance of the N-methyl group, which can lead to inefficient coupling.[17]
Protocol for Coupling to an N-Methylated Amino Acid:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid in DMF or NMP. Add 3.8 equivalents of a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and 6 equivalents of a base like N,N-diisopropylethylamine (DIEA). Allow the activation to proceed for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1.5 to 3 hours. Monitor the reaction for completion using a colorimetric test such as the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines).
-
Washing: After complete coupling, wash the resin extensively with DMF, DCM, and DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
On-Resin N-Methylation
An alternative to incorporating pre-methylated amino acid building blocks is the direct methylation of the peptide backbone on the solid support.
Protocol for On-Resin N-Methylation: [7]
-
Resin Preparation: After coupling the desired amino acid to be methylated, ensure the N-terminus is deprotected (Fmoc-off).
-
Deprotonation: Suspend the resin in dry tetrahydrofuran (THF). Add a solution of lithium tert-butoxide (LiOtBu) in THF (e.g., 1.5 M) and agitate for 30 minutes.
-
Methylation: Drain the base solution without rinsing. Add a 10% (v/v) solution of methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF.
-
Continuation of Synthesis: Proceed with the coupling of the next amino acid in the sequence.
Protease Stability Assay
This assay determines the half-life of a peptide in the presence of a specific protease.[18]
Protocol:
-
Enzyme Activity Calibration: Calibrate the activity of the protease (e.g., trypsin) using a standard substrate (e.g., N-α-benzoyl-L-arginine ethyl ester for trypsin) by measuring the change in absorbance at a specific wavelength.
-
Incubation: Prepare a solution of the peptide (e.g., 0.2 mM) in a suitable buffer (e.g., PBS, pH 7.4). Add a defined concentration of the protease (e.g., 0.1 µg trypsin). Incubate the mixture at 37°C.
-
Time Points: At various time intervals (e.g., 0, 10, 30, 60, 120, 180 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a solution of 0.2% trifluoroacetic acid (TFA). Store the quenched samples at -80°C until analysis.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak.
-
Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the pseudo-first-order rate constant and the half-life of the peptide.
Impact on Cellular Signaling
N-methylated peptides often act as agonists or antagonists of G-protein coupled receptors (GPCRs), modulating downstream signaling pathways.
N-Methylated Somatostatin Analogs
Somatostatin and its analogs primarily signal through SSTR2, a Gi-coupled receptor. Activation of SSTR2 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19][20] N-methylation can enhance the affinity and selectivity of somatostatin analogs for specific SSTR subtypes.[11]
Figure 1: Signaling pathway of somatostatin analogs via the SSTR2 receptor.
N-Methylated Ghrelin Analogs
Ghrelin is the endogenous ligand for the growth hormone secretagogue receptor 1a (GHS-R1a), a Gq-coupled GPCR.[13][21] Activation of GHS-R1a stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[21] N-methylated ghrelin analogs can act as super-agonists or antagonists, influencing appetite and growth hormone secretion.[22]
Figure 2: Signaling pathway of ghrelin analogs via the GHS-R1a receptor.
Experimental and Logical Workflows
The development of N-methylated peptide therapeutics follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Figure 3: A comprehensive workflow for the design and evaluation of N-methylated peptides.
Conclusion
N-methylation is a cornerstone of modern peptide drug design, offering a versatile and effective means to enhance the therapeutic potential of peptides. By providing resistance to enzymatic degradation, improving cell permeability, and allowing for the fine-tuning of receptor interactions, this modification addresses the most significant challenges in the development of peptide-based drugs. The systematic application of the principles and protocols outlined in this guide will empower researchers to rationally design and develop novel N-methylated peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. n-methylated peptide inhibitor: Topics by Science.gov [science.gov]
- 13. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.monash.edu [research.monash.edu]
- 16. Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. preprints.org [preprints.org]
- 22. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Handling and Storage of N-Me-Leu-OBzl.TosOH: A Technical Guide
For researchers, scientists, and professionals in drug development, the proper handling and storage of chemical reagents are paramount to ensuring experimental integrity, safety, and the longevity of valuable compounds. This in-depth technical guide provides a comprehensive overview of the storage and handling guidelines for N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt (N-Me-Leu-OBzl.TosOH), a key building block in peptide synthesis and pharmaceutical research.
Summary of Key Storage and Handling Parameters
This guide outlines the critical physical and chemical properties, storage conditions, and safety protocols necessary for the effective and safe use of this compound. Adherence to these guidelines will minimize degradation, prevent contamination, and ensure the well-being of laboratory personnel.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White solid / Powder | [1][2] |
| Molecular Formula | C21H29NO5S | [3] |
| Molecular Weight | 407.5 g/mol | [3] |
| Melting Point | 156 - 160 °C | [1] |
| Solubility | Soluble in water or 1% acetic acid | [2][4] |
Storage Guidelines
Proper storage is crucial to maintain the stability and purity of this compound. The following conditions are recommended based on supplier data.
Solid Compound Storage
| Parameter | Recommendation | Source |
| Temperature | Desiccate at -20°C | [2][4][5] |
| Atmosphere | Keep containers tightly closed in a dry and well-ventilated place. | [1] |
| Light Exposure | Store in a dark place. | [6] |
Stock Solution Storage
For experimental use, stock solutions of this compound are often prepared. The stability of these solutions is dependent on the storage temperature.
| Storage Temperature | Recommended Use-By Period | Source |
| -20°C | Within 1 month | [4] |
| -80°C | Within 6 months | [4] |
To prevent degradation from repeated freeze-thaw cycles, it is best practice to store stock solutions in single-use aliquots.[4]
Handling and Safety Protocols
Adherence to strict safety protocols is mandatory when handling this compound. The following guidelines are derived from the Safety Data Sheet for the analogous L-Leucine benzyl ester p-toluenesulfonate salt.
Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Statement | Source |
| Causes skin irritation. | Wash thoroughly after handling. Wear protective gloves. IF ON SKIN: wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing. | [7] |
| Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing. If eye irritation persists: Get medical advice/attention. | [7] |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [7] |
Personal Protective Equipment (PPE)
| Equipment | Specification | Source |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |
| Hand Protection | Wear appropriate protective gloves. | [1][7] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [1] |
| Respiratory Protection | No protective equipment is needed under normal use conditions. If dust is generated, a particle filter respirator (e.g., N95) may be used. | [1][8] |
Experimental Protocol: Preparation and Storage of Stock Solutions
This protocol details a standardized method for the preparation and subsequent storage of this compound stock solutions.
Materials:
-
This compound solid
-
Sterile, nuclease-free water or 1% acetic acid solution
-
Vortex mixer
-
Ultrasonic bath
-
Sterile, single-use microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of solvent (water or 1% acetic acid) to achieve the desired stock solution concentration.
-
Solubilization Assistance:
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
-
Storage: Immediately transfer the aliquots to the appropriate storage temperature (-20°C for short-term or -80°C for long-term storage).
Visualizing Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from receiving the compound to its experimental use and final disposal.
Caption: Workflow for this compound Handling and Storage.
References
- 1. fishersci.com [fishersci.com]
- 2. H-N-Me-Leu-OBzl.TosOH | CAS:42807-66-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. N-ME-Leu-obzl P-tosylate | C21H29NO5S | CID 56777371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. H-N-Me-Leu-OBzl.TosOH - 1g | Lab On A Chip [lab-on-a-chip.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. L-Leucine benzyl ester p-toluenesulfonate salt SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. N-Methyl- L -leucine = 98.0 66866-69-1 [sigmaaldrich.com]
Spectroscopic Characterization of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate Salt (N-Me-Leu-OBzl.TosOH): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt (N-Me-Leu-OBzl.TosOH) is a valuable building block in peptide synthesis and drug discovery. Its proper characterization is crucial for ensuring purity and successful incorporation into target molecules. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for their acquisition.
Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the N-methyl-leucine moiety, the benzyl ester group, and the p-toluenesulfonate counter-ion.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the leucine side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. For this compound, the expected molecular weight is 407.52 g/mol .[1][2] The mass spectrum would likely show the molecular ion peak corresponding to the intact salt or, more commonly, the peak for the cationic portion (N-Me-Leu-OBzl⁺) after loss of the tosylate anion.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters and sample preparation may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate (N-Me-Leu-OBzl.TosOH): A Technical Guide to Commercial Availability, Purity, and Application in Peptide Synthesis
This technical guide provides a comprehensive overview of N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-Me-Leu-OBzl.TosOH), a critical building block for researchers and professionals in drug development and peptide chemistry. This document details its commercial availability, typical purity specifications, and key experimental protocols for its application and analysis.
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of chemical suppliers specializing in amino acid derivatives and peptide synthesis reagents. The compound is typically offered in research quantities, ranging from milligrams to several grams. Below is a summary of representative commercial data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Reported Purity | Available Quantities | Price (Representative) |
| BioCrick | 42807-66-9 | C21H29NO5S | 407.5 g/mol | >98% | 5mg - 1g | Inquire for pricing |
| Chem-Impex | 42807-66-9 | C14H21NO2·C7H8O3S | 407.52 g/mol | ≥99% (HPLC) | Not Specified | Inquire for pricing |
| Lab On A Chip | 42807-66-9 | Not Specified | Not Specified | Not Specified | 1g | €95.00 |
| Aapptec Peptides | 42807-66-9 | C14H21NO2·C7H8O3S | 407.52 g/mol | Not Specified | Not Specified | Inquire for pricing |
| Genprice | Not Specified | Not Specified | Not Specified | Not Specified | 25g | Inquire for pricing |
Purity and Characterization
Commercial this compound is generally supplied with a purity of >98%, as determined by High-Performance Liquid Chromatography (HPLC). Suppliers typically provide a Certificate of Analysis (CoA) upon request, which may include data from HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols for Purity Determination
2.1.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is the primary method for assessing the purity of this compound. It separates the compound from any impurities based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase.
-
Typical (Hypothetical) Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 254 nm.
-
Expected Result: A major peak corresponding to the product with an area percentage of >98%.
-
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of atoms in the molecule.
-
Typical (Hypothetical) Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or 500 MHz NMR spectrometer.
-
Expected ¹H NMR Signals: Characteristic peaks for the leucine side chain, the N-methyl group, the benzyl ester protons, and the tosylate counter-ion.
-
Expected ¹³C NMR Signals: Resonances corresponding to all unique carbon atoms in the molecule.
-
2.1.3. Mass Spectrometry (MS)
-
Principle: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Typical (Hypothetical) Conditions:
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Expected Result: A peak corresponding to the molecular weight of the protonated N-Me-Leu-OBzl cation [C₁₄H₂₂NO₂]⁺.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The N-methyl group can enhance the metabolic stability and cell permeability of the resulting peptide. The benzyl ester serves as a C-terminal protecting group. The workflow for incorporating an N-methylated amino acid like N-Me-Leu into a peptide chain using Fmoc chemistry is outlined below.
Experimental Workflow for SPPS using N-Methylated Amino Acids
The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle for the incorporation of an N-methylated amino acid.
Caption: Fmoc-Based Solid-Phase Peptide Synthesis Workflow.
Logical Flow of N-Methylated Amino Acid Incorporation
The decision-making process and key considerations for incorporating an N-methylated amino acid during SPPS are outlined in the following diagram.
Caption: Logic for Incorporating N-Methylated Amino Acids in SPPS.
Conclusion
This compound is a commercially accessible and high-purity reagent that serves as a valuable building block in the synthesis of N-methylated peptides. Its use can impart desirable pharmacokinetic properties to peptide-based drug candidates. While detailed, published analytical protocols for the raw material are scarce, its application in solid-phase peptide synthesis is well-established. The experimental workflows provided in this guide offer a framework for the successful incorporation of this and other N-methylated amino acids into peptide sequences. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific purity data.
Methodological & Application
Application Notes and Protocols for N-Me-Leu-OBzl.TosOH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in the synthesis of therapeutic peptides, offering enhanced metabolic stability, improved cell permeability, and modulated bioactivity. N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-Me-Leu-OBzl.TosOH) is a key intermediate for incorporating N-methyl-leucine into a peptide sequence in solution-phase synthesis.[1][2][3] The tosyl group provides stable protection for the secondary amine, while the benzyl ester protects the carboxylic acid. This document provides detailed protocols for the deprotection of the tosyl group and the subsequent coupling of the resulting N-methyl-leucine benzyl ester in a solution-phase peptide synthesis workflow.
Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2S)-benzyl 4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | [3] |
| CAS Number | 42807-66-9 | [1] |
| Molecular Formula | C₂₁H₂₉NO₅S | [3] |
| Molecular Weight | 407.5 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water or 1% acetic acid | [2][3] |
| Storage | Desiccate at -20°C | [2][3] |
Experimental Protocols
Deprotection of the N-Tosyl Group
The removal of the tosyl group from the secondary amine is a critical step. Reductive methods are commonly employed to avoid harsh conditions that could cleave the benzyl ester or cause racemization.
Protocol 3.1.1: Reductive Detosylation using Samarium Iodide (SmI₂)
This method offers a mild approach for the deprotection of N-tosyl amides.
Materials:
-
This compound
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the 0.1 M solution of SmI₂ in THF (2.5 - 3 equivalents) to the stirred solution. The reaction mixture will typically turn a deep blue or green color, which should fade as the reaction progresses.
-
After the addition is complete, add anhydrous MeOH (4 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Me-Leu-OBzl. The crude product should be used immediately in the next coupling step.
Expected Yield: While specific yields for this substrate are not widely reported, similar reductive detosylations typically proceed in moderate to good yields (60-85%).
Coupling of N-Me-Leu-OBzl with an N-Protected Amino Acid
Coupling of N-methylated amino acids is sterically hindered and requires highly efficient coupling reagents to achieve good yields and minimize racemization.[4][5]
Protocol 3.2.1: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids.[4]
Materials:
-
Crude N-Me-Leu-OBzl from the deprotection step
-
N-Fmoc- or N-Boc-protected amino acid (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.5 M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.
-
Add DIEA (2-3 eq) to the solution and stir for 5-10 minutes to pre-activate the amino acid.
-
Dissolve the crude N-Me-Leu-OBzl (1 eq) in a minimal amount of anhydrous DCM or DMF and add it to the pre-activated amino acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. Reactions with N-methylated amino acids may require longer reaction times (4-24 hours).
-
Once the reaction is complete, dilute the mixture with DCM or EtOAc.
-
Wash the organic layer successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by flash column chromatography on silica gel.
Quantitative Data Summary (Typical Ranges):
| Step | Reagents | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (after purification) |
| Tosyl Deprotection | SmI₂ | THF | 1 - 4 | 0 | 60 - 85 | Crude, used directly |
| Peptide Coupling | HATU, DIEA | DCM/DMF | 4 - 24 | Room Temp | 50 - 80 | >95 |
Visualizations
Experimental Workflow
Caption: Workflow for the deprotection and coupling of this compound.
Logical Relationship of Key Steps
Caption: Key decision points and processes in the synthesis protocol.
Troubleshooting and Key Considerations
-
Incomplete Detosylation: If the deprotection is sluggish, ensure all reagents and solvents are anhydrous. The quality of the SmI₂ solution is critical.
-
Low Coupling Yield: Pre-activation of the N-protected amino acid is crucial. Ensure accurate stoichiometry of coupling reagents and base. The reaction may require extended reaction times.
-
Racemization: Use of HATU and a non-nucleophilic base like DIEA helps to minimize racemization. Avoid excessive heat and prolonged exposure to strong bases.
-
Purification Challenges: N-methylated peptides can sometimes exhibit complex NMR spectra and broad peaks in HPLC due to the presence of cis/trans rotamers around the N-methylated amide bond.[5] Variable temperature NMR may be required for full characterization.
These protocols provide a comprehensive guide for the utilization of this compound in solution-phase peptide synthesis. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. peptide.com [peptide.com]
- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fmoc-N-Me-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in peptide synthesis, often incorporated to enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides. The conversion of readily available starting materials to orthogonally protected N-methylated amino acids is a key process in drug discovery and development. This document provides a detailed protocol for the synthesis of Fmoc-N-Me-Leu-OH from N-Me-Leu-OBzl·TosOH. The procedure involves a three-step sequence: neutralization of the tosylate salt, Fmoc protection of the secondary amine, and subsequent deprotection of the benzyl ester via catalytic hydrogenation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Me-Leu-OBzl·TosOH | ≥98% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | ≥98% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Reagent | Commercially Available |
| Hexanes | ACS Reagent | Commercially Available |
| Palladium on carbon (Pd/C) | 10 wt. % loading | Commercially Available |
| Methanol (MeOH) | ACS Reagent | Commercially Available |
| Celite® | --- | Commercially Available |
Experimental Protocols
The overall synthetic workflow is depicted below, followed by detailed protocols for each step.
Caption: Synthetic workflow for the conversion of N-Me-Leu-OBzl·TosOH to Fmoc-N-Me-Leu-OH.
Step 1: Neutralization of N-Me-Leu-OBzl·TosOH
This step involves the removal of the tosylate counter-ion to yield the free secondary amine, which is necessary for the subsequent Fmoc protection.
-
Dissolve N-Me-Leu-OBzl·TosOH in dichloromethane (DCM, 10 mL per 1 g of starting material).
-
To this solution, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a separatory funnel.
-
Shake the mixture vigorously for 2-3 minutes, periodically venting the funnel to release any evolved gas.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-Me-Leu-OBzl as an oil. The product is typically used in the next step without further purification.
Step 2: Fmoc Protection of N-Me-Leu-OBzl
The free secondary amine of N-Me-Leu-OBzl is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
-
Dissolve the N-Me-Leu-OBzl obtained from Step 1 in anhydrous dichloromethane (DCM, 10 mL per 1 g).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution, followed by the slow, portion-wise addition of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Fmoc-N-Me-Leu-OBzl as a white solid.
Step 3: Hydrogenolysis of Fmoc-N-Me-Leu-OBzl
The final step is the removal of the benzyl ester protecting group by catalytic hydrogenation to yield the desired carboxylic acid.
-
Dissolve Fmoc-N-Me-Leu-OBzl in methanol (MeOH, 20 mL per 1 g).
-
Carefully add 10% palladium on carbon (Pd/C, 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to afford Fmoc-N-Me-Leu-OH as a white solid. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield |
| N-Me-Leu-OBzl·TosOH | C₂₁H₂₉NO₅S | 423.53 | White Solid | N/A |
| N-Me-Leu-OBzl | C₁₄H₂₁NO₂ | 235.32 | Oil | ~Quantitative |
| Fmoc-N-Me-Leu-OBzl | C₃₀H₃₃NO₄ | 471.59 | White Solid | 85-95% |
| Fmoc-N-Me-Leu-OH | C₂₂H₂₅NO₄ | 367.44 | White Solid | >90% |
Logical Relationship Diagram
The logical relationship between the key chemical transformations in this synthesis is illustrated below.
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of the peptide backbone is a critical modification in modern peptide drug design. It offers a powerful strategy to enhance the pharmacokinetic properties of therapeutic peptides, including increased metabolic stability, improved membrane permeability, and enhanced oral bioavailability. However, the incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges, primarily due to steric hindrance at the secondary amine. This document provides detailed application notes and protocols to address these challenges and facilitate the successful synthesis of N-methylated peptides.
Challenges in SPPS of N-methylated Peptides
The primary obstacle in the SPPS of N-methylated peptides is the steric bulk of the N-methyl group, which significantly slows down the coupling reaction. This can lead to incomplete reactions and the formation of deletion sequences. When coupling an amino acid onto an N-methylated residue, the nucleophilicity of the secondary amine is also reduced, further impeding amide bond formation.
Key Challenges Include:
-
Steric Hindrance: The presence of the methyl group on the amide nitrogen creates a sterically hindered environment, making it difficult for the incoming activated amino acid to approach and react. This is particularly problematic when coupling two consecutive N-methylated amino acids.
-
Low Coupling Yields: Incomplete coupling reactions result in lower overall yields of the desired peptide.
-
Racemization: The use of aggressive coupling conditions to overcome steric hindrance can increase the risk of racemization at the chiral center of the activated amino acid.
-
Diketopiperazine Formation: Peptides with an N-methylated amino acid at the C-terminus are prone to cyclization and cleavage from the resin to form diketopiperazines.
-
Fragmentation during Cleavage: Peptides containing consecutive N-methylated residues may be susceptible to fragmentation during the final cleavage from the solid support.[1]
References
Application Notes and Protocols for Incorporating Fmoc-N-Me-Leu-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, into peptide sequences is a critical strategy in modern drug discovery and development. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving cell permeability, and modulating their conformation. However, the steric hindrance posed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.
These application notes provide a comprehensive overview of various coupling methods for the efficient incorporation of Fmoc-N-Me-Leu-OH into peptide chains. Detailed protocols for the most effective methods are presented, along with a comparative analysis of their performance to guide researchers in selecting the optimal strategy for their specific needs.
Challenges in Coupling Fmoc-N-Me-Leu-OH
The primary obstacle in coupling Fmoc-N-Me-Leu-OH is the steric hindrance created by the methyl group on the alpha-amino nitrogen. This bulkiness slows down the kinetics of the coupling reaction, making it difficult to achieve complete acylation of the preceding amino acid's free amine. Standard coupling reagents and conditions that are effective for non-methylated amino acids often prove to be inefficient for N-methylated residues, necessitating the use of more potent activators and optimized protocols.
Comparative Analysis of Coupling Methods
Several coupling reagents and methods have been developed to overcome the challenges associated with sterically hindered amino acids. The choice of method can significantly impact the coupling efficiency, reaction time, and potential for side reactions such as racemization. Below is a summary of commonly used coupling reagents for Fmoc-N-Me-Leu-OH, with their performance data presented in Table 1.
| Coupling Reagent/Method | Typical Equivalents (Reagent/Amino Acid/Base) | Typical Reaction Time | Reported Coupling Efficiency | Key Advantages | Potential Disadvantages |
| HATU | 3-4 / 3-4 / 6-8 (DIEA) | 1 - 4 hours | >99%[1] | High efficiency, rapid reaction kinetics. | Can react with unprotected N-terminus if used in excess. |
| PyBroP | 2 / 2 / 6 (DIEA) | 1 - 2 hours | High | Highly effective for sterically hindered couplings.[2] | Byproducts can be problematic to remove. |
| PyAOP | 3 / 3 / 6 (DIEA) | 1 - 4 hours | High | Particularly effective for N-methyl to N-methyl couplings.[2] | - |
| BOP-Cl | 2 / 2 / 4 (DIEA) | 2 - 6 hours | High | Effective for hindered couplings.[2] | Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct. |
| DIC/Oxyma | 4 / 4 / - | 2 - 12 hours | Moderate to High | Cost-effective, low racemization. | Slower reaction times compared to phosphonium/uronium reagents. |
| Fmoc-N-Me-Leu-Cl (in situ) | 3 (Amino Acid) / 1 (Triphosgene) / 5 (Collidine) | 1 - 2 hours | High | Generates highly reactive acyl chloride. | Triphosgene is highly toxic and requires careful handling. |
Table 1: Comparison of Coupling Methods for Fmoc-N-Me-Leu-OH. This table summarizes the typical reaction conditions and performance of various coupling reagents for the incorporation of Fmoc-N-Me-Leu-OH in SPPS. Equivalents are relative to the resin loading.
Experimental Protocols
Detailed methodologies for the most effective and commonly employed coupling methods are provided below. It is recommended to monitor the coupling reaction for completion using a qualitative test such as the bromophenol blue test, as traditional ninhydrin tests are not effective for secondary amines.[2]
Protocol 1: HATU Mediated Coupling
This protocol is one of the most effective methods for coupling sterically hindered N-methylated amino acids.
Materials:
-
Fmoc-N-Me-Leu-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-Leu-OH and 3.9 equivalents of HATU in DMF or NMP.
-
Add 8 equivalents of DIEA to the amino acid/HATU solution.
-
Allow the mixture to pre-activate for 5 minutes at room temperature.
-
Drain the solvent from the swollen resin and add the activated amino acid solution.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitor the reaction for completion using the bromophenol blue test.
-
If the coupling is incomplete, a second coupling can be performed by repeating steps 5-7.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times).
Protocol 2: PyBroP Mediated Coupling
PyBroP is another highly effective phosphonium salt-based coupling reagent for hindered amino acids.
Materials:
-
Fmoc-N-Me-Leu-OH
-
PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Swell the peptide-resin in DCM or DMF for at least 30 minutes.
-
In a separate vessel, dissolve 2 equivalents of Fmoc-N-Me-Leu-OH in DCM or DMF.
-
Add the amino acid solution to the swollen resin.
-
Add 2 equivalents of PyBroP to the resin suspension and cool the reaction vessel to 0°C.
-
Add 6 equivalents of DIEA to the reaction mixture.
-
Agitate the reaction for 1 minute at 0°C, then allow it to warm to room temperature and continue agitating for 1-2 hours.[2]
-
Monitor the reaction for completion.
-
If the coupling is incomplete, a second coupling may be necessary.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DCM or DMF.
Protocol 3: In Situ Formation of Fmoc-N-Me-Leu-Cl with Triphosgene
This method involves the formation of a highly reactive amino acid chloride in situ, which can be advantageous for very difficult couplings. Caution: Triphosgene is highly toxic and must be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Fmoc-N-Me-Leu-OH
-
Triphosgene (bis(trichloromethyl) carbonate)
-
2,4,6-Collidine or Lutidine
-
Tetrahydrofuran (THF), anhydrous
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Swell the peptide-resin in anhydrous THF for at least 30 minutes.
-
In a separate, dry glass vessel, dissolve 3 equivalents of Fmoc-N-Me-Leu-OH in anhydrous THF.
-
Slowly add a solution of 1 equivalent of triphosgene in anhydrous THF to the amino acid solution with stirring.
-
Stir the mixture until the solution becomes clear, indicating the formation of the acid chloride.
-
Add 5 equivalents of 2,4,6-collidine to the activated amino acid solution. A precipitate may form.
-
Drain the solvent from the swollen resin and immediately add the entire slurry of the activated amino acid chloride.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the reaction for completion.
-
Once complete, drain the reaction solution and wash the resin thoroughly with THF, followed by DMF.
Conclusion
The successful incorporation of Fmoc-N-Me-Leu-OH in SPPS is achievable with the appropriate selection of coupling reagents and optimized protocols. For routine couplings of N-methylated amino acids, HATU is often the reagent of choice due to its high efficiency and rapid kinetics. For particularly challenging sequences, PyBroP or the in situ formation of the amino acid chloride can provide excellent results. It is crucial to monitor the coupling reactions closely and, if necessary, perform a second coupling to ensure complete incorporation and avoid the formation of deletion peptides. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to synthesize N-methylated peptides with high purity and yield.
References
Activation of Fmoc-N-Me-Leu-OH using HATU and HBTU: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, are crucial building blocks in the synthesis of therapeutic peptides and peptidomimetics. Their incorporation can enhance metabolic stability, improve cell permeability, and modulate conformation. However, the steric hindrance posed by the N-methyl group presents a significant challenge during peptide synthesis, often leading to incomplete couplings and racemization. This document provides detailed application notes and protocols for the activation of Fmoc-N-Me-Leu-OH using two common guanidinium-based coupling reagents: HATU and HBTU.
Reagent Overview
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for its rapid activation rates and reduced racemization, particularly with sterically hindered and N-methylated amino acids.[1][2]
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another widely used coupling reagent in solid-phase peptide synthesis (SPPS).[3][4] While effective for many standard couplings, it can be less efficient than HATU for challenging sequences involving N-methylated residues.[5]
Comparative Data: HATU vs. HBTU for N-Methylated Amino Acid Coupling
| Parameter | HATU | HBTU | References |
| Coupling Efficiency | Generally superior, especially for sterically hindered and N-methylated amino acids. | Effective, but may require longer reaction times or double coupling for N-methylated residues. | [1][5] |
| Racemization | Lower tendency for racemization compared to many other coupling reagents. | Higher potential for racemization with sensitive amino acids compared to HATU. | [1][6] |
| Activation Rate | Rapid activation of the carboxylic acid. | Fast activation, but generally slower than HATU. | [1][3] |
| Side Reactions | Potential for guanidinylation of the N-terminal amine if the reagent is in excess or pre-mixed with the resin before the amino acid. | Similar potential for guanidinylation of the N-terminal amine. | [6][7] |
Experimental Protocols
Protocol 1: Activation and Coupling of Fmoc-N-Me-Leu-OH using HATU
This protocol is recommended for achieving high coupling yields with minimal racemization.
Materials:
-
Fmoc-N-Me-Leu-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
Nitrogen for inert atmosphere
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. If starting a new coupling cycle, ensure the N-terminal Fmoc group has been removed using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Activation Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-Leu-OH and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.[5]
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the pre-activated Fmoc-N-Me-Leu-OH solution to the resin.
-
Agitate the mixture under a nitrogen atmosphere for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a test to check for the presence of free primary amines (e.g., Kaiser test) or secondary amines (e.g., chloranil test). For N-methylated amino acids, the chloranil test is more appropriate.[8]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) and methanol, then dry under vacuum.
Protocol 2: Activation and Coupling of Fmoc-N-Me-Leu-OH using HBTU
This protocol can also be employed, though it may require optimization for challenging couplings.
Materials:
-
Fmoc-N-Me-Leu-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
Nitrogen for inert atmosphere
Procedure:
-
Resin Preparation: Follow the same procedure as for the HATU protocol.
-
Activation Solution Preparation (In-situ):
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-Leu-OH and 3.9 equivalents of HBTU in DMF. .
-
Add this solution to the drained resin.
-
Immediately add 8 equivalents of DIPEA to the resin slurry to initiate the activation and coupling.
-
-
Coupling Reaction:
-
Agitate the mixture under a nitrogen atmosphere for 2-4 hours at room temperature. Longer coupling times or double coupling may be necessary.
-
-
Monitoring the Coupling: Use the chloranil test to monitor the reaction progress.[8]
-
Washing: Follow the same washing procedure as for the HATU protocol.
Potential Side Reactions and Mitigation
A significant side reaction with both HATU and HBTU is the guanidinylation of the free N-terminal amine of the peptide chain. This occurs when the coupling reagent reacts directly with the amine, forming a stable guanidinium group and capping the chain.[6][7]
To minimize this side reaction:
-
Pre-activate the amino acid: Always mix the amino acid, coupling reagent, and base in a separate vessel before adding to the resin. Avoid adding the coupling reagent directly to the resin before the amino acid.[7]
-
Stoichiometry: Use a slight excess of the amino acid relative to the coupling reagent (e.g., 1:0.95 ratio of amino acid to HATU/HBTU).
Diagrams
Caption: Activation of Fmoc-N-Me-Leu-OH with HATU.
References
- 1. pnas.org [pnas.org]
- 2. bachem.com [bachem.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bioorganica.org.ua [bioorganica.org.ua]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols: Deprotection of Benzyl Esters from N-Me-Leu-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is fundamental to successful peptide synthesis. The benzyl ester is a commonly employed protecting group for the C-terminal carboxylic acid due to its stability under various coupling conditions and its susceptibility to removal under relatively mild conditions. However, the deprotection of benzyl esters in peptides containing N-methylated amino acids, such as N-methyl-leucine (N-Me-Leu), can present unique challenges. The presence of the N-methyl group can increase steric hindrance around the peptide backbone, potentially slowing down deprotection reactions and increasing the risk of side reactions such as racemization, especially under basic conditions.
These application notes provide a comprehensive overview of the common methods for the deprotection of benzyl esters from N-Me-Leu-containing peptides. We present a comparative analysis of different techniques, detailed experimental protocols, and a discussion of potential challenges and mitigation strategies to guide researchers in selecting the optimal deprotection strategy for their specific needs.
Comparison of Benzyl Ester Deprotection Methods
The choice of deprotection method is critical and depends on the overall peptide sequence, the presence of other sensitive functional groups, and the desired scale of the reaction. The following table summarizes the most common methods for benzyl ester deprotection, with a focus on their application to N-Me-Leu-containing peptides.
| Method | Reagents & Conditions | Advantages | Disadvantages & Challenges with N-Me-Leu Peptides | Typical Yield | Typical Purity |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid or Ammonium Formate in MeOH or EtOH | Mild, neutral conditions.[1][2][3] High chemoselectivity.[4] Fast reaction times.[5] | Catalyst poisoning by sulfur-containing residues (Met, Cys). Potential for incomplete reaction with sterically hindered N-Me-Leu residues. | >90%[1] | High |
| Acidic Cleavage (Acidolysis) | Trifluoroacetic Acid (TFA) with scavengers (e.g., TIS, H₂O, EDT) | Effective for simultaneous deprotection of other acid-labile protecting groups (e.g., Boc, tBu). | Risk of side reactions such as aspartimide formation if Asp is present.[6] Potential for oxidation of sensitive residues like Met and Trp.[6] N-methylation can sometimes hinder complete cleavage. | Variable, typically 60-95% | Good to High |
| Saponification | LiOH, NaOH, or KOH in a mixture of organic solvent and water | Orthogonal to acid-labile and hydrogenolysis-sensitive groups. | High risk of racemization at the C-terminal N-Me-Leu residue. [7] Steric hindrance from the N-methyl group can slow down the reaction, requiring harsher conditions that increase racemization. Formation of side products. | Variable, can be high but often compromised by side reactions | Moderate to Low due to racemization |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This method is often preferred due to its mild and highly selective nature. Formic acid serves as a convenient hydrogen donor.[1][5]
Materials:
-
N-Me-Leu-containing peptide benzyl ester
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic Acid (HCOOH)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolve the N-Me-Leu-containing peptide benzyl ester in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Under an inert atmosphere, add formic acid (2-5 equivalents) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 2: Acidic Cleavage with Trifluoroacetic Acid (TFA)
This protocol is suitable for peptides that also contain other acid-labile protecting groups. The use of scavengers is crucial to prevent side reactions.
Materials:
-
N-Me-Leu-containing peptide benzyl ester (resin-bound or in solution)
-
Trifluoroacetic Acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT) - cocktail composition depends on the peptide sequence. A common cocktail is 95% TFA, 2.5% H₂O, 2.5% TIS.[8]
-
Cold diethyl ether
Procedure:
-
If the peptide is resin-bound, wash and dry the resin thoroughly.
-
Prepare the cleavage cocktail by mixing TFA and the appropriate scavengers. For peptides containing Trp or Met, scavengers like EDT are recommended to prevent oxidation.[6]
-
Add the cleavage cocktail to the peptide (or peptide-resin) and stir at room temperature.
-
The reaction time is typically 2-4 hours. Monitor the cleavage by LC-MS if possible.
-
If the peptide was on a resin, filter the resin and wash it with fresh TFA.
-
Precipitate the cleaved peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.
-
Dry the peptide under vacuum.
Protocol 3: Saponification (Use with Caution)
Due to the high risk of racemization, especially with N-methylated amino acids, this method should be used as a last resort when other methods are not applicable.[7]
Materials:
-
N-Me-Leu-containing peptide benzyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., THF/water, Dioxane/water)
-
Acid for neutralization (e.g., 1N HCl)
Procedure:
-
Dissolve the peptide benzyl ester in a suitable organic solvent (e.g., THF or dioxane).
-
Add an aqueous solution of the base (e.g., 1N LiOH) dropwise at 0°C.
-
Stir the reaction mixture at 0°C and monitor the progress carefully by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to minimize racemization.
-
Upon completion, neutralize the reaction mixture by adding an acid (e.g., 1N HCl) at 0°C until the pH is neutral.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or byproducts.
-
Lyophilize the aqueous layer to obtain the deprotected peptide.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of a benzyl ester from an N-Me-Leu-containing peptide, highlighting the different methodological paths.
Caption: General workflow for benzyl ester deprotection.
Conclusion
The deprotection of benzyl esters from N-Me-Leu-containing peptides requires careful consideration of the reaction conditions to achieve high yields and purity while minimizing side reactions. Catalytic transfer hydrogenation is generally the method of choice due to its mildness and selectivity. Acidic cleavage with TFA is a viable alternative, particularly when simultaneous deprotection of other acid-labile groups is desired. Saponification should be approached with extreme caution due to the significant risk of racemization at the N-methylated residue. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers to navigate the challenges associated with the synthesis of N-methylated peptides.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Synthesis of Cyclic Peptides Containing N-Methyl-Leucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved membrane permeability, and conformational rigidity compared to their linear counterparts. A key modification to further enhance the pharmacokinetic properties of cyclic peptides is the incorporation of N-methylated amino acids, such as N-methyl-leucine. N-methylation of the peptide backbone can improve oral bioavailability and cell penetration by reducing the number of hydrogen bond donors and inducing favorable conformational changes.[1][2][3] However, the synthesis of cyclic peptides containing N-methylated residues presents unique challenges, including sterically hindered coupling reactions, potential racemization, and difficulties in cyclization.[4][5]
This document provides detailed application notes and protocols for the synthesis of cyclic peptides containing N-methyl-leucine, focusing on solid-phase peptide synthesis (SPPS) methodologies. It includes a summary of quantitative data for key synthetic steps, detailed experimental protocols, and visualizations of the synthetic workflows.
Data Presentation: Quantitative Analysis of Synthetic Steps
The successful synthesis of cyclic peptides containing N-methyl-leucine relies on the optimization of several key steps, from the coupling of the N-methylated residue to the final cyclization. The following tables summarize quantitative data reported in the literature for these critical transformations.
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Additive | Solvent | Reported Yield/Coupling Efficiency | Notes |
| HATU | DIPEA | DMF | High | Commonly used for sterically hindered couplings. |
| HBTU | DIPEA | DMF | Good to High | Effective for N-methylated amino acids. |
| PyBOP | HOAt/DIPEA | DMF | High | Often used for difficult couplings to minimize racemization. |
| PyAOP | DIPEA | DMF | High | A phosphonium-based reagent suitable for hindered couplings. |
Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization Yields for N-Methylated Peptides
| Cyclization Method | Reagent | Solvent | Reported Yield | Advantages & Disadvantages |
| On-Resin | HATU/DIPEA | DMF | Moderate to Good | Minimizes intermolecular reactions; pseudo-dilution effect. |
| On-Resin | PyBOP/DIPEA | DMF | Moderate to Good | Can improve yields for difficult-to-cyclize sequences. |
| Solution-Phase | HATU/DIPEA | DMF (high dilution) | Variable | Requires high dilution to avoid oligomerization; can be sequence-dependent. |
| Solution-Phase | DPPA/NaHCO3 | DMF | Good | Solid-phase base method can simplify purification.[6] |
Table 3: Representative Yields for the Synthesis of a Cyclic Hexapeptide Containing N-Methyl-Leucine
| Step | Description | Reagents | Overall Yield | Purity (after HPLC) |
| 1 | Solid-Phase Synthesis of Linear Peptide | Fmoc-amino acids, HATU, DIPEA | ~70-80% (crude linear peptide) | N/A |
| 2 | On-Resin Cyclization | HATU, DIPEA | ~30-50% (crude cyclic peptide) | N/A |
| 3 | Cleavage and Deprotection | TFA cocktail | ~80-90% (from crude cyclic) | N/A |
| 4 | HPLC Purification | Acetonitrile/Water with 0.1% TFA | ~40-60% (from crude cleaved) | >95% |
| Overall | - | - | ~15-25% | >95% |
Note: Yields are highly sequence-dependent and can vary based on the specific amino acid composition and the position of the N-methyl-leucine residue.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative cyclic hexapeptide, cyclo(Gly-Phe-NMeLeu-Pro-Tyr-Ala), using manual solid-phase peptide synthesis with Fmoc chemistry.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-N-Me-Leu-OH)
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Acetonitrile (ACN) for HPLC
-
Milli-Q water
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Ala-OH (3 equivalents) and DIPEA (6 equivalents) in DCM and add to the resin.
-
Shake the mixture for 2 hours at room temperature.
-
Add a small amount of methanol to cap any unreacted sites on the resin and shake for 15 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin.
-
Shake for 5 minutes, then drain.
-
Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Confirm complete deprotection using a Kaiser test.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-amino acid (Fmoc-Tyr(tBu)-OH, 3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
-
Coupling of N-Methyl-Leucine:
-
For the coupling of Fmoc-N-Me-Leu-OH, extend the coupling time to 4-6 hours due to steric hindrance. The use of HATU is recommended.
-
Follow the same procedure as in step 3.
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) steps for the remaining amino acids in the sequence (Pro, Phe, Gly).
-
Protocol 2: On-Resin Cyclization
-
Final Fmoc Deprotection:
-
After coupling the final amino acid (Gly), perform the Fmoc deprotection as described in Protocol 1, step 2.
-
-
Cyclization Reaction:
-
Wash the deprotected peptide-resin extensively with DMF.
-
Add a solution of HATU (3 equivalents) and DIPEA (6 equivalents) in a large volume of DMF (to ensure high dilution) to the resin.
-
Shake the reaction vessel for 12-24 hours at room temperature.
-
Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage from Resin:
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail (10 mL) to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification by HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be 10-60% ACN over 30 minutes.[7][8]
-
Collect fractions and analyze by analytical LC-MS to identify those containing the pure cyclic peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and analytical HPLC.
-
Mandatory Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of a cyclic peptide containing N-methyl-leucine.
On-Resin N-Methylation Procedure (Alternative to using Fmoc-N-Me-AA-OH)
Caption: Workflow for on-resin N-methylation of a peptide backbone.
Conclusion
The synthesis of cyclic peptides containing N-methyl-leucine is a challenging but achievable process that offers access to molecules with potentially superior therapeutic properties. Careful optimization of coupling and cyclization conditions is crucial for obtaining good yields and high purity. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of peptide chemistry and drug development to successfully synthesize these complex and valuable molecules. Further exploration of novel coupling and cyclization reagents may lead to even more efficient synthetic routes in the future.
References
- 1. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. peptide.com [peptide.com]
Enhancing Bioactive Peptides: The Incorporation of N-Methyl-Leucine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methyl-leucine (N-Me-Leu) into bioactive peptide sequences represents a powerful tool in medicinal chemistry to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[1][2][3] N-methylation, the addition of a methyl group to the backbone amide nitrogen, can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides by inducing conformational rigidity, increasing resistance to proteolytic degradation, and improving membrane permeability.[1][3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful application of N-Me-Leu modification.
Key Advantages of N-Me-Leu Incorporation
The introduction of an N-methyl group on a leucine residue can confer several beneficial properties to a peptide:
-
Increased Proteolytic Stability: The steric hindrance provided by the N-methyl group can effectively shield the adjacent peptide bonds from enzymatic cleavage by proteases, leading to a longer plasma half-life.[1][3]
-
Enhanced Membrane Permeability and Oral Bioavailability: N-methylation can favor the adoption of a more lipophilic conformation by masking the hydrogen bond donor capacity of the amide proton, which facilitates passive diffusion across cellular membranes.[3][5] This is a critical factor in the development of orally administered peptide drugs.
-
Conformational Constraint: The N-methyl group restricts the rotational freedom around the peptide backbone, leading to a more defined and stable three-dimensional structure.[6][7] This can result in higher receptor binding affinity and selectivity.[7]
-
Modulation of Receptor Activity: By influencing the peptide's conformation, N-methylation can fine-tune its interaction with biological targets, potentially converting agonists to antagonists or altering receptor subtype selectivity.[2][7]
Data Presentation: Quantitative Impact of N-Me-Leu
The following tables summarize the quantitative effects of N-Me-Leu incorporation on key biopharmaceutical properties of a somatostatin analog.
Table 1: Receptor Binding Affinity (IC50, nM) of a Somatostatin Octapeptide Analog and its N-Me-Leu Variant for Somatostatin Receptor Subtypes (SSTRs)
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Parent Peptide (Tyr-c[D-Trp-Lys-Thr-Cys]-Thr) | >1000 | 1.5 | 180 | >1000 | 25 |
| N-Me-Leu at Position 7 Analog | >1000 | 3.0 | 25 | >1000 | 15 |
Data adapted from a study on N-methyl scan of somatostatin octapeptide agonists. The parent peptide structure is a representative octapeptide analog. The N-Me-Leu analog has a single substitution at the corresponding position.[7]
Table 2: In Vitro Stability and Permeability of a Somatostatin Analog and its N-Me-Leu Variant
| Peptide | Proteolytic Half-Life in Human Serum (hours) | Caco-2 Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Parent Peptide | < 1 | 0.5 |
| N-Me-Leu Analog | > 24 | 4.0 |
Data are representative values compiled from literature on N-methylated peptides.[5][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Me-Leu Containing Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating Fmoc-N-Me-Leu-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-N-Me-Leu-OH[9]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard):
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
N-Me-Leu Coupling:
-
The coupling of N-methylated amino acids can be slower. Extend the coupling time to 4-6 hours or use a more potent coupling reagent like HATU/DIPEA if necessary.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/DDT/Water (92.5:2.5:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of peptides in human serum.
Materials:
-
Peptide stock solution (1 mg/mL in a suitable buffer)
-
Human serum (pooled)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% TFA
-
Trichloroacetic acid (TCA) solution (10% w/v)
Procedure:
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add an equal volume of cold 10% TCA solution to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Vortex and incubate on ice for 10 minutes.
-
-
Sample Preparation:
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide from the degradation curve.
-
Protocol 3: Caco-2 Cell Permeability Assay
This protocol is used to evaluate the intestinal permeability of peptides using the Caco-2 cell line as an in vitro model of the intestinal epithelium.[10][11]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Peptide stock solution
-
Lucifer yellow solution (as a marker for monolayer integrity)
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the peptide solution (in HBSS) to the apical (A) side of the Transwell.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical side.
-
-
Analysis:
-
Quantify the peptide concentration in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial peptide concentration in the apical chamber.
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. nbinno.com [nbinno.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms [mdpi.com]
- 5. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring the Coupling Efficiency of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in modern drug discovery, offering significant advantages in peptide-based therapeutics, including enhanced metabolic stability, increased cell permeability, and improved conformational control. However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions. Inefficient coupling results in the formation of deletion sequences, which are difficult to separate from the target peptide and can compromise the final product's purity and biological activity. Therefore, accurate and reliable monitoring of coupling efficiency is paramount for the successful synthesis of N-methylated peptides.
This application note provides detailed protocols for monitoring the coupling efficiency of N-methylated amino acids, a summary of quantitative data for different coupling reagents, and a troubleshooting guide for common issues encountered during the synthesis of N-methylated peptides.
Challenges in Monitoring N-Methylated Amino Acid Coupling
The conventional method for monitoring coupling reactions in SPPS is the Kaiser test, which detects free primary amines on the resin. However, the secondary amine of an N-methylated amino acid at the N-terminus of a growing peptide chain does not give a positive result with the Kaiser test, rendering it ineffective for this application.[1] Consequently, alternative qualitative tests are required to assess the completeness of the coupling reaction.
Qualitative Monitoring of Coupling Reactions
Several qualitative colorimetric tests can be used to detect the presence of unreacted secondary amines on the resin. These tests are performed on a small sample of resin beads after the coupling step.
Bromophenol Blue Test
The bromophenol blue test is a reliable method for detecting free secondary amines. Unreacted amino groups on the resin will deprotonate the indicator, resulting in a color change.
-
Positive Result (Incomplete Coupling): Blue or green resin beads.[2]
-
Negative Result (Complete Coupling): Yellow or orange resin beads.[2]
Isatin Test
The isatin test is another sensitive method for detecting secondary amines, particularly proline and other N-substituted amino acids.
-
Positive Result (Incomplete Coupling): Blue resin beads.[1]
-
Negative Result (Complete Coupling): Red or orange resin beads.
Chloranil Test
The chloranil test is also suitable for detecting secondary amines and provides a distinct color change.
-
Positive Result (Incomplete Coupling): Blue or green resin beads.
-
Negative Result (Complete Coupling): Colorless or pale yellow resin beads.
Quantitative Analysis of Coupling Efficiency by HPLC
While qualitative tests provide a rapid assessment of coupling completion, a quantitative analysis is essential for optimizing reaction conditions and ensuring high-purity final products. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the efficiency of coupling reactions. This is achieved by cleaving a small portion of the peptide from the resin and analyzing the crude product. The presence and quantity of deletion sequences corresponding to the failed coupling of the N-methylated amino acid provide a direct measure of the coupling inefficiency.
Workflow for Quantitative HPLC Analysis:
References
Application Notes and Protocols for the Purification of Peptides Containing N-methyl-leucine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation is a critical modification in peptide drug design, often employed to enhance metabolic stability, increase cell permeability, and modulate conformation. The incorporation of N-methylated amino acids, such as N-methyl-leucine (N-Me-Leu), can significantly alter the physicochemical properties of a peptide, presenting unique challenges and considerations for purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of these modified peptides, leveraging the increased hydrophobicity imparted by the N-methyl group.
This document provides detailed application notes and protocols for the successful purification of peptides containing N-methyl-leucine using RP-HPLC.
Key Considerations for HPLC Purification of N-methyl-leucine Peptides
The introduction of an N-methyl group to a leucine residue has several implications for HPLC purification:
-
Increased Hydrophobicity: N-methylation increases the lipophilicity of the peptide, generally leading to longer retention times on reversed-phase columns compared to their non-methylated counterparts. This enhanced retention can be advantageous for separating the target peptide from more polar impurities.
-
Conformational Isomers: Peptides containing N-methylated residues can exist as slowly interconverting cis/trans conformers around the N-methylated amide bond. This can result in peak broadening or the appearance of multiple peaks in the chromatogram for a single pure compound. It is important to recognize this phenomenon to avoid misinterpretation of purity.
-
Steric Hindrance: The N-methyl group can sterically hinder interactions with the stationary phase, which can sometimes lead to altered selectivity compared to linear peptides.
-
Solubility: Crude synthetic peptides, especially those rich in hydrophobic and N-methylated residues, may have limited solubility in aqueous mobile phases. Careful selection of the initial mobile phase composition and sample dissolution solvent is crucial to prevent precipitation on the column.
Experimental Protocols
This section details the materials and methods for the purification of a model cyclic peptide containing N-methyl-leucine, cyclo-[L-Tyr-(N-Me)-D-Leu-(N-Me)-L-Leu].
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Columns:
-
Analytical: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 110 Å pore size).
-
Semi-preparative: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size, 110 Å pore size)[1].
-
-
Solvents:
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) trifluoroacetic acid (TFA).
-
Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.
-
-
Sample Preparation:
-
Crude peptide synthesized via solid-phase peptide synthesis (SPPS).
-
Cleavage cocktail: 20% trifluoroacetic acid (TFA) and 2.5% triisopropylsilane (TIPS) in dichloromethane (DCM)[2].
-
Dissolution solvent: Dimethylformamide (DMF) or a minimal amount of a strong organic solvent compatible with the initial mobile phase.
-
-
Lyophilizer
Sample Preparation Protocol
-
Peptide Cleavage: Following solid-phase synthesis, treat the resin-bound peptide with a cleavage cocktail of 20% TFA and 2.5% TIPS in DCM to cleave the peptide from the resin and remove side-chain protecting groups[2].
-
Solvent Removal: Remove the cleavage cocktail by directing a stream of nitrogen gas over the solution at room temperature[2].
-
Crude Peptide Precipitation: Precipitate the crude peptide by the addition of cold diethyl ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum to obtain the crude peptide powder.
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as DMF, prior to HPLC injection.
HPLC Purification Protocol
-
Column Equilibration: Equilibrate the semi-preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes at the desired flow rate.
-
Sample Injection: Inject the dissolved crude peptide onto the equilibrated column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized based on the hydrophobicity of the peptide. A common starting point is a gradient of 5% to 95% Mobile Phase B over 40 minutes.
-
UV Detection: Monitor the elution of the peptide at a wavelength of 214 nm or 220 nm. Aromatic residues also allow for detection at ~280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak(s) of interest.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a similar but faster gradient to assess purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder[2].
Data Presentation
The following tables summarize typical HPLC conditions and expected outcomes for the purification of N-methyl-leucine containing peptides.
| Parameter | Analytical HPLC | Semi-preparative HPLC |
| Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Dimensions | 4.6 x 250 mm | 10 x 250 mm |
| Particle Size | 5 µm | 5 µm |
| Pore Size | 110 Å | 110 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Detection | 214 nm / 220 nm | 214 nm / 220 nm |
| Table 1: Typical Analytical and Semi-preparative HPLC Conditions for N-methyl-leucine Peptide Purification.[1] |
| Peptide | Crude Purity (%) | Purified Purity (%) | Overall Yield (%) |
| cyclo-[L-Tyr-(N-Me)-D-Leu-(N-Me)-L-Leu] | ~50-70% | >95% | ~15-30% |
| Linear Precursor | ~40-60% | >98% | ~20-40% |
| Table 2: Representative Quantitative Data for the Purification of a Peptide Containing N-methyl-leucine. (Note: These are representative values and will vary depending on the specific peptide sequence and synthesis efficiency.) |
Mandatory Visualizations
Caption: Experimental workflow for the purification of N-methyl-leucine containing peptides.
Caption: Impact of N-methyl-leucine on HPLC purification strategy.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-N-Me-Leu-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting issues related to the low coupling efficiency of Fmoc-N-Me-Leu-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using Fmoc-N-Me-Leu-OH.
| Problem | Potential Cause | Recommended Solution |
| Low to no coupling detected after the standard coupling time. | Steric Hindrance: The N-methyl group on the leucine residue significantly hinders the approach of the activated amino acid to the resin-bound amine, slowing down the reaction rate. | 1. Extend the coupling time: Instead of the standard 1-2 hours, extend the reaction time to 4-6 hours or even overnight. 2. Perform a double coupling: After the initial coupling and washing, repeat the coupling step with fresh reagents. 3. Increase the temperature: If using a suitable reactor, increasing the temperature to 40-50°C can help overcome the activation energy barrier. Microwave-assisted SPPS is particularly effective for difficult couplings. |
| False negative result with the Kaiser test. | Secondary Amine: The N-methyl group of Fmoc-N-Me-Leu-OH results in a secondary amine on the peptide backbone after deprotection. The Kaiser test is unreliable for detecting secondary amines. | Use a qualitative test suitable for secondary amines, such as the Chloranil test or the Bromophenol Blue test . A positive result (indicating incomplete coupling) for the Chloranil test is a blue or green color on the resin beads. For the Bromophenol Blue test, a blue to blue-green color indicates an incomplete reaction. |
| Incomplete coupling even with extended reaction times. | Inefficient Coupling Reagent: Standard coupling reagents like DIC/HOBt may not be potent enough to efficiently activate Fmoc-N-Me-Leu-OH for coupling to a sterically hindered N-terminus. | Switch to a more potent coupling reagent. Urionium/aminium salt-based reagents are highly recommended. HATU and HBTU are excellent choices, often used in combination with a non-nucleophilic base like DIEA or NMM. PyBOP and PyAOP are also effective alternatives.[1][2][3][4] |
| Formation of deletion sequences in the final peptide. | Incomplete Deprotection or Coupling: If the Fmoc group is not completely removed, or if the subsequent coupling of Fmoc-N-Me-Leu-OH is incomplete, a portion of the peptide chains will lack this residue. | 1. Ensure complete Fmoc deprotection: Use a fresh piperidine solution and extend the deprotection time if necessary. 2. Confirm complete coupling: Use the Chloranil or Bromophenol Blue test before proceeding to the next deprotection step. If the test is positive, perform a second coupling. |
| Aggregation of the peptide-resin. | Interchain Hydrogen Bonding: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, making the reactive sites inaccessible. | 1. Use a solvent mixture that disrupts secondary structures: A mixture of DMF and DCM can be effective. 2. Incorporate a "difficult sequence" protocol: This may involve using higher temperatures, microwave irradiation, or chaotropic salts. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-N-Me-Leu-OH so difficult?
A1: The primary reason for the low coupling efficiency of Fmoc-N-Me-Leu-OH is steric hindrance.[1] The presence of the methyl group on the nitrogen atom of the amino acid backbone creates a bulky environment, making it difficult for the activated carboxyl group to approach and react with the N-terminal amine of the growing peptide chain. This is especially problematic when coupling to another N-methylated amino acid.
Q2: My Kaiser test is negative (yellow beads), but I suspect the coupling was incomplete. What should I do?
A2: The Kaiser test is not reliable for N-methylated amino acids as it primarily detects primary amines. You should use an alternative colorimetric assay like the Chloranil test or the Bromophenol Blue test to monitor the presence of the secondary amine.[1]
Q3: What are the best coupling reagents for Fmoc-N-Me-Leu-OH?
A3: For sterically hindered amino acids like Fmoc-N-Me-Leu-OH, more potent coupling reagents are recommended. Urionium/aminium salt-based reagents such as HATU, HBTU, PyBOP, and PyAOP are generally more effective than carbodiimide-based reagents like DIC.[1][2][3][4]
Q4: When should I perform a double coupling?
A4: A double coupling should be performed if a qualitative test (Chloranil or Bromophenol Blue) indicates that the initial coupling was incomplete. It is a common strategy for incorporating sterically hindered amino acids to ensure the highest possible yield.
Q5: Can I use microwave-assisted synthesis for Fmoc-N-Me-Leu-OH coupling?
A5: Yes, microwave-assisted solid-phase peptide synthesis is highly effective for difficult couplings, including those involving N-methylated amino acids. The application of microwave energy can significantly accelerate the reaction rate and improve coupling efficiency.
Quantitative Data on Coupling Reagents
While specific quantitative data for the coupling efficiency of Fmoc-N-Me-Leu-OH with various reagents is not extensively available in a comparative table format, the following table summarizes the product composition from a solid-phase synthesis of a peptide containing two N-methylated leucine residues (H-Tyr-MeLeu-MeLeu-Phe-Leu-NH2), highlighting the relative efficiencies of different coupling reagents in a challenging sequence.
| Coupling Reagent | % Desired Product (YMeLMeLFL) | % Deletion Product (MeLFL) | % Deletion Product (YMeLFL) |
| PyBOP | 5 | 60 | 31 |
| HBTU | 15 | 45 | 30 |
| HATU | 45 | 15 | 25 |
| PyAOP | 55 | 10 | 20 |
Data adapted from a study on the synthesis of a challenging peptide sequence containing N-methylated residues. The last two residues were coupled for only 5 minutes to emphasize differences in reagent efficiencies.[5]
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-N-Me-Leu-OH using HATU
This protocol outlines the steps for a double coupling procedure to maximize the incorporation of Fmoc-N-Me-Leu-OH.
-
First Coupling:
-
Following the deprotection of the N-terminal amino group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the Fmoc-N-Me-Leu-OH. Dissolve 4 equivalents of Fmoc-N-Me-Leu-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA and allow the mixture to react for 5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min).
-
-
Monitoring the First Coupling:
-
Take a small sample of the resin beads.
-
Perform a Chloranil or Bromophenol Blue test (see Protocol 2 or 3).
-
If the test is negative (indicating complete coupling), proceed to the next deprotection step.
-
If the test is positive (indicating incomplete coupling), proceed with the second coupling.
-
-
Second Coupling:
-
Repeat steps 1.2 through 1.5.
-
After the second coupling, perform another monitoring test to confirm completion.
-
Protocol 2: Chloranil Test for Secondary Amines
This test is used to detect the presence of unreacted secondary amines on the resin.
-
Reagent Preparation:
-
Solution A: 2% (v/v) Acetaldehyde in DMF.
-
Solution B: 2% (w/v) Chloranil in DMF.
-
-
Procedure:
-
Take a small sample of resin beads (approx. 1-2 mg) and place them in a small test tube.
-
Add 2-3 drops of Solution A to the beads.
-
Add 2-3 drops of Solution B to the beads.
-
Allow the mixture to stand at room temperature for 5 minutes.
-
Observe the color of the beads.
-
Positive (Incomplete Coupling): Blue or green beads.
-
Negative (Complete Coupling): Yellow or colorless beads.
-
-
Protocol 3: Bromophenol Blue Test
This is another qualitative test for monitoring coupling completeness.
-
Reagent Preparation:
-
Dissolve 3 mg of bromophenol blue in 100 mL of DMF.[6]
-
-
Procedure:
Visualizations
Caption: A troubleshooting workflow for addressing the low coupling efficiency of Fmoc-N-Me-Leu-OH.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
side reactions associated with N-methylated amino acids in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving N-methylated amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
1. Why is the coupling of my N-methylated amino acid inefficient or slow?
The incorporation of N-methylated amino acids often results in lower yields due to the steric hindrance imposed by the N-methyl group, which slows down the coupling reaction.[1][2] This is particularly challenging when coupling an N-methylated amino acid to another N-methylated residue.[3]
Troubleshooting Steps:
-
Optimize Coupling Reagents: Standard coupling reagents are often insufficient. More potent reagents are recommended to achieve high yields.[3] Urinium/aminium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents such as PyAOP and PyBOP in conjunction with HOAt, have proven effective.[1][3][4] HATU, in particular, is frequently cited as a successful coupling reagent for these challenging couplings.[3][5]
-
Increase Reaction Time and/or Double Couple: Allowing for longer reaction times (e.g., 4 hours or more) or performing a second coupling (double coupling) can help drive the reaction to completion.[1][6]
-
Monitor the Reaction: Traditional ninhydrin tests are ineffective for monitoring the coupling to a secondary amine like an N-methylated amino acid. The bromophenol blue test is a reliable alternative to assess the completeness of the coupling.[3]
2. I'm observing a significant side product corresponding to diketopiperazine (DKP). How can I prevent this?
Diketopiperazine (DKP) formation is a common side reaction in SPPS, especially when the sequence contains secondary amino acids like proline or N-methylated residues at the C-terminal end of the resin-bound dipeptide.[7] The reaction is an intramolecular cyclization that cleaves the dipeptide from the resin.[1][4]
Mitigation Strategies:
-
Modify Fmoc-Deprotection Conditions: DKP formation is often induced during the base-mediated Fmoc-deprotection step.[7][8] Replacing the standard 20% piperidine in DMF with alternative, less nucleophilic bases or different solvent systems can significantly reduce DKP formation.[7][8] A solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to be effective.[7][8]
-
Incorporate Dipeptides: Synthesizing a dipeptide unit containing the problematic sequence in solution and then coupling it to the resin can bypass the vulnerable stage for DKP formation.
-
Use Sterically Hindered Resins: Resins like 2-chlorotrityl chloride (2-CTC) are more sterically hindered and can help suppress DKP formation compared to more reactive linkers.
3. How can I minimize racemization of N-methylated amino acids during synthesis?
N-methylated amino acids are particularly susceptible to racemization during peptide bond formation and deprotection steps.[9][10][11] This can occur through the formation of an oxazolium-5-oxide intermediate or via direct proton abstraction by a base.[9][11][12]
Prevention Techniques:
-
Choice of Coupling Reagent: The coupling method significantly impacts the extent of racemization. Using N-hydroxysuccinimide (HONSu) esters for coupling can yield stereochemically pure products.[9][11] The use of TSTU with N-hydroxysuccinimide and CuCl₂ has also been reported to eliminate racemization during the coupling of peptides with a C-terminal N-methyl amino acid.[13]
-
Avoid Certain Deprotection Methods: Saponification and deprotection with hydrogen bromide in acetic acid have been shown to cause significant racemization of N-methylated amino acid derivatives.[10]
-
Solvent Choice: Polar solvents have been shown to promote racemization.[9][11]
-
Control of Base: While excess base does not appear to promote racemization, the presence of salts like triethylamine hydrochloride can lead to significant racemization (2.8-39%).[9][11]
4. My peptide is fragmenting during the final TFA cleavage step. What is causing this?
Peptides rich in N-methylated amino acids can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[1][4] This can occur between consecutive N-methylamino acid residues.[1][4] Additionally, if the peptide has an acetylated N-methylamino acid at the N-terminus, this residue can be lost during TFA cleavage.[1][4]
Troubleshooting:
-
Optimize Cleavage Time: The duration of the TFA cleavage can significantly influence the outcome. It is advisable to perform a time-course study to find the optimal cleavage time that maximizes product yield while minimizing fragmentation.[1][4]
-
Use Scavengers: While not specific to N-methylated residues, using appropriate scavengers during cleavage is crucial to prevent side reactions with sensitive amino acids, which could indirectly contribute to the stability of the final peptide.
Quantitative Data Summary
The following tables summarize quantitative data from studies on side reactions associated with N-methylated amino acids.
Table 1: Racemization of Z-Ala-MeLeu during Coupling with Gly-OBzl
| Coupling Method | Salt Present | % Racemization (L,D-isomer) |
| Various Methods | Triethylamine hydrochloride | 2.8 - 39% |
| N-hydroxysuccinimide (HONSu) ester | - | Stereochemically pure |
| DCCI-HONSu | No salt | Essentially pure |
| EEDQ | No salt | Essentially pure |
| Data sourced from McDermott & Benoitin (1973).[9][11] |
Table 2: Racemization during Deprotection
| Derivative | Deprotection Condition | % Racemization |
| Z-MeIle-OMe | Aqueous NaOH | 18 - 24% |
| Z-Ala-MeLeu-OMe | Aqueous NaOH | 22% |
| Z-Ala-MeLeu | 5.6 N HBr in Acetic Acid (1 hr) | 34% |
| Z-MeIle | 5.6 N HBr in Acetic Acid (4 hr) | 68% |
| Data sourced from McDermott & Benoitin (1973).[10] |
Table 3: Comparison of Coupling Reagent Efficiency for Hindered Couplings
| Coupling Reagent | Target Tripeptide Yield (Boc-Phe-Xaa-Phe-OBzl where Xaa=(NMe)Aib) |
| Pivaloyl mixed anhydride | < 10% |
| Pentafluorophenyl ester | < 10% |
| Acyl fluoride | < 10% |
| HBTU (excess) | Significant yield |
| PyBroP (excess) | Significant yield |
| Data sourced from a comparative study on hindered peptide couplings.[14] |
Experimental Protocols
Protocol 1: Coupling to an N-Methyl Amino Acid using HATU
This protocol is adapted for coupling a standard Fmoc-amino acid onto a resin-bound peptide with an N-terminal N-methylated amino acid.
-
Resin Preparation: Swell the peptide-resin in DMF or NMP. Perform Fmoc deprotection of the N-terminal amino acid using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.[3]
-
Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of the incoming Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP (approx. 10 mL per gram of resin).[3]
-
Activation: Add 8 equivalents of diisopropylethylamine (DIEA) to the activation mixture and mix at room temperature for 5 minutes.[3]
-
Coupling: Add the activated amino acid solution to the prepared resin. Shake the resin suspension at room temperature for at least one hour. For difficult couplings, extend the reaction time to 4 hours or overnight.[3][6]
-
Monitoring and Washing: Check for reaction completion using the bromophenol blue test.[3] If the test is positive (blue/green), perform a second coupling. If negative (yellow), filter the resin and wash thoroughly with DMF.[3]
Protocol 2: Bromophenol Blue Test for Unreacted Secondary Amines
-
Reagent Preparation: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.[3]
-
Test Procedure:
-
Take a small sample of the peptide-resin beads after the coupling step.
-
Wash the beads with methanol.
-
Add 1-2 drops of the bromophenol blue test solution.
-
Observe the color of the beads and the solution.
-
Result Interpretation:
-
Yellow: The coupling is complete (no free secondary amine).
-
Blue to Green: The coupling is incomplete (free secondary amine present). Recoupling is necessary.[3]
-
-
Visual Guides
The following diagrams illustrate key workflows and concepts related to the synthesis of peptides containing N-methylated amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. peptide.com [peptide.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
- 14. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Peptides Containing N-Methyl-Leucine
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the incorporation of N-methyl-leucine (N-Me-Leu) into peptide sequences. The steric hindrance posed by the N-methyl group can lead to challenges in achieving high yields and purity. This guide offers strategies and detailed protocols to overcome these difficulties.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low coupling yield after incorporating N-Me-Leu?
Low coupling yields are common when incorporating N-Me-Leu due to the steric hindrance from the N-methyl group, which slows down the reaction kinetics.[1][2] The secondary amine of N-Me-Leu is less nucleophilic than a primary amine, making peptide bond formation more challenging. This is particularly problematic when coupling an amino acid to an N-methylated residue.
Q2: What are the most effective coupling reagents for N-Me-Leu?
Standard coupling reagents are often inefficient for N-methylated amino acids. More potent phosphonium and uronium salt-based reagents are recommended. Reagents like PyAOP, PyBrOP, HATU, and COMU have shown to be highly effective in these sterically hindered couplings.[1][3][4][5]
Q3: Can I use standard monitoring tests like the ninhydrin (Kaiser) test for couplings involving N-Me-Leu?
The ninhydrin test is unreliable for monitoring the coupling to an N-methylated amino acid because the secondary amine of N-Me-Leu does not produce the characteristic blue color.[1] The bromophenol blue test is a recommended alternative for monitoring the completion of the coupling reaction.[1]
Q4: What are common side reactions associated with N-Me-Leu incorporation?
Besides incomplete coupling, other side reactions can occur. These include diketopiperazine (DKP) formation, especially when the N-methylated residue is at the N-terminus of the growing peptide chain.[5] Racemization can also be a concern, particularly with highly activating coupling reagents.[6] Additionally, fragmentation between consecutive N-methylamino acids can occur during acidic cleavage.[5]
Q5: How can I minimize aggregation during the synthesis of peptides containing N-Me-Leu?
While N-methylation can sometimes inhibit aggregation, long or hydrophobic sequences containing N-Me-Leu can still be prone to aggregation.[7] Using solvents that better solvate the growing peptide chain, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF), can be beneficial.[8][9] Increasing the concentration of the amino acid and coupling reagent solution can also help drive the reaction to completion and reduce aggregation-related issues.[10]
Troubleshooting Guide
Issue: Low Yield of the Desired Peptide
This troubleshooting workflow provides a step-by-step guide to diagnosing and resolving low peptide yields when incorporating N-Me-Leu.
Caption: Troubleshooting workflow for low yield in N-Me-Leu peptide synthesis.
Quantitative Data Summary
While direct side-by-side quantitative comparisons of coupling yields for N-Me-Leu with various reagents are not extensively documented in the literature, the following table summarizes the qualitative effectiveness and key features of recommended coupling reagents.
| Coupling Reagent | Reagent Type | Key Advantages for N-Me-Leu Synthesis | Reported Effectiveness |
| HATU | Uronium | Highly effective for sterically hindered couplings. | High Yields[1] |
| PyAOP | Phosphonium | Especially effective for coupling N-protected N-methyl amino acids.[3][5] | Highly Effective[5] |
| PyBrOP | Phosphonium | More reactive than PyBOP, used for difficult couplings.[3] | High Reactivity |
| COMU | Uronium | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[4] | Comparable to HATU[4] |
| BOP-Cl | Can be useful for couplings of N-methylated amino acids.[11] | Effective |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of an Amino Acid to N-Me-Leu-Resin
This protocol is designed for coupling an Fmoc-protected amino acid to a resin-bound peptide with N-Me-Leu at the N-terminus.
-
Resin Swelling: Swell the N-Me-Leu-peptide-resin in DMF or NMP for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF or NMP.
-
Activation: Add 8 equivalents of diisopropylethylamine (DIEA) to the amino acid/HATU solution and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform the bromophenol blue test to check for reaction completion.[1] A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Double Coupling (Optional): If the monitoring test indicates incomplete coupling, repeat steps 4-8.
Protocol 2: Double Coupling Strategy
This strategy can be employed proactively for challenging couplings, such as adding an amino acid to N-Me-Leu.
-
Perform the initial coupling reaction as described in Protocol 1 (steps 1-8).
-
After the first coupling and subsequent washing, repeat the coupling step with a fresh solution of activated amino acid.
-
The second coupling can be run for a shorter duration (e.g., 1-2 hours).
-
Monitor the reaction completion after the second coupling using the bromophenol blue test.
-
Proceed with washing and the next deprotection step once the coupling is complete.
Visualization of Key Processes
HATU Activation and Coupling Mechanism
The following diagram illustrates the mechanism of amino acid activation by HATU and subsequent coupling to the N-terminal amine of the growing peptide chain.
Caption: Mechanism of HATU-mediated amino acid activation and coupling.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Difficult Couplings of Consecutive N-Methylated Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of consecutive N-methylated amino acid residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are couplings involving consecutive N-methylated residues so challenging?
A1: The primary challenge in coupling consecutive N-methylated residues lies in the increased steric hindrance at the N-terminus of the growing peptide chain. The presence of a methyl group on the amide nitrogen, instead of a hydrogen, sterically shields the nitrogen atom, making it a less accessible nucleophile for the incoming activated amino acid. This steric bulk significantly slows down the coupling reaction, often leading to incomplete couplings and the formation of deletion sequences.
Furthermore, N-methylation can alter the conformational properties of the peptide. It can favor the cis amide bond conformation, which may lead to peptide chain aggregation on the solid support, further hindering reagent accessibility.[1]
Q2: My standard coupling protocol is failing for a di-N-methylated sequence. What is the first thing I should change?
A2: The first and most critical parameter to adjust is your choice of coupling reagent. Standard reagents like DCC/HOBt or even HBTU can be inefficient for sterically hindered couplings.[2] Switching to a more potent coupling reagent is the recommended first step. Reagents such as HATU, PyAOP, or PyBOP in combination with an additive like HOAt are generally more effective.[3][4][5] For particularly challenging sequences, halogenophosphonium reagents like PyBroP have shown excellent results.[6][7]
Q3: How can I monitor the completeness of a coupling reaction with an N-methylated amine?
A3: Traditional monitoring methods like the Kaiser test, which relies on the reaction with primary amines, are not suitable for N-methylated secondary amines as they will give a false negative result. The bromophenol blue test is a reliable alternative for monitoring the presence of unprotected N-methylated amino groups on the resin.[2] A color change from blue to yellow/orange indicates an incomplete coupling, signifying the presence of unreacted secondary amine.
Q4: Can microwave synthesis improve the coupling efficiency for N-methylated residues?
A4: Yes, microwave-assisted peptide synthesis (MAPS) can significantly improve coupling efficiency for difficult sequences, including those with consecutive N-methylated residues.[8][9] The application of microwave energy can accelerate the reaction kinetics, allowing for shorter reaction times and often leading to higher coupling yields compared to conventional room temperature synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of peptides containing consecutive N-methylated residues.
Issue 1: Low Coupling Yield/Incomplete Reaction
Possible Causes:
-
Insufficiently reactive coupling reagent: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.
-
Suboptimal reaction conditions: Inadequate reaction time, temperature, or reagent concentration.
-
Peptide aggregation: The growing peptide chain may be aggregating on the resin, blocking access to the reactive sites.
Solutions:
-
Optimize the Coupling Reagent:
-
Switch to a more powerful coupling reagent. A comparison of commonly used reagents is provided in the table below.
-
Consider using phosphonium salt-based reagents like PyBOP or PyAOP, which are often preferred over aminium/uronium salts for these couplings.[5]
-
For extremely difficult couplings, halogenophosphonium reagents such as PyBroP or the in-situ formation of amino acid fluorides can be highly effective.[3][6]
-
-
Adjust Reaction Conditions:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.
-
Increase Reaction Time: Extend the coupling time to several hours or even overnight.
-
Elevate Temperature: Perform the coupling at an elevated temperature (e.g., 50°C) or utilize a microwave synthesizer.[9]
-
-
Address Peptide Aggregation:
-
Chaotropic Salts: Wash the resin with a solution containing a chaotropic salt (e.g., LiCl or KSCN) to disrupt secondary structures before the coupling step.[10]
-
"Magic Mixture": For coupling, use a solvent mixture designed to minimize aggregation, such as the "magic mixture" (DMF/DCM with additives).[10]
-
Pseudoproline Dipeptides: If the sequence allows, the incorporation of pseudoproline dipeptides can disrupt aggregation and improve synthesis efficiency.
-
Issue 2: Racemization of the Activated Amino Acid
Possible Cause:
-
Prolonged activation time or use of a strong base: Over-activation or harsh basic conditions can lead to the formation of oxazolone intermediates, which are prone to racemization.
Solutions:
-
Use Racemization-Suppressing Additives: Always include an additive such as HOBt or, preferably, HOAt in your coupling cocktail. HOAt has been shown to be more effective at suppressing racemization than HOBt.[3]
-
Control Base Equivalents: Use the appropriate amount of a tertiary base like N,N-diisopropylethylamine (DIEA). Typically, 2 equivalents relative to the amino acid are sufficient.
-
In-situ Activation: Add the coupling reagent to the amino acid solution just before adding it to the resin to minimize the time the amino acid spends in its activated state.
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Residues
| Coupling Reagent | Reagent Type | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Inexpensive.[3][4] | Generally low efficiency for hindered couplings; formation of insoluble urea byproducts (DCC).[4] |
| HBTU/TBTU | Aminium Salt | Widely used, efficient for many standard couplings.[3][4] | Can be less effective for highly hindered N-methylated couplings compared to other reagents.[2] |
| HATU | Aminium Salt | Highly efficient due to the HOAt moiety, reduced racemization.[3][4] | Higher cost. |
| PyBOP | Phosphonium Salt | Very effective for sterically hindered couplings, including N-methylated residues.[5] | Byproducts can be difficult to remove in some cases. |
| PyAOP | Phosphonium Salt | Similar to PyBOP but based on HOAt, leading to higher reactivity and lower racemization.[3][4] | High cost. |
| PyBroP | Halogenophosphonium Salt | Extremely reactive and highly effective for the most difficult couplings of N-methylated amino acids.[6][7] | Can be too reactive for some standard amino acids, potentially causing side reactions. |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility profile.[3] | Relatively newer reagent, may not be as widely available. |
Experimental Protocols
Protocol 1: General Microwave-Assisted Coupling of an Fmoc-N-methyl-amino Acid using HATU
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Activation: Add DIEA (8 equivalents) to the coupling cocktail and vortex briefly.
-
Coupling: Immediately add the activated coupling cocktail to the resin.
-
Microwave Irradiation: Subject the reaction vessel to microwave irradiation at a set temperature (e.g., 75°C) for a specified time (e.g., 10-30 minutes).
-
Washing: After the coupling, wash the resin thoroughly with DMF.
-
Monitoring: Perform a bromophenol blue test to check for completion of the coupling. If the test is positive (indicating incomplete coupling), repeat steps 4-8.
Protocol 2: Coupling of a Difficult di-N-methylated Sequence using PyBroP at 0°C to Room Temperature
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Resin Suspension: Suspend the deprotected peptide-resin in dichloromethane (DCM).
-
Amino Acid Addition: In a separate vessel, dissolve the protected amino acid (2 equivalents) in DCM or DMF and add it to the resin suspension.
-
PyBroP Addition and Cooling: Add PyBroP (2 equivalents) to the resin mixture and cool the reaction vessel to 0°C in an ice bath.[2]
-
Base Addition: Add DIEA (6 equivalents) to the cold suspension.[2]
-
Reaction: Mix the reaction at 0°C for 1 minute and then allow it to warm to room temperature while continuing to mix for 1-2 hours.[2]
-
Washing and Monitoring: Wash the resin with DCM and DMF, and then perform a bromophenol blue test to confirm the completion of the reaction.
Visualizations
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Troubleshooting logic for incomplete coupling reactions.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Methyl-Leucine (N-Me-Leu) Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling time and temperature for N-methyl-leucine (N-Me-Leu) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is coupling to N-methylated amino acids like N-Me-Leu so challenging?
A1: N-methylated amino acids, including N-Me-Leu, present a significant challenge in SPPS due to the steric hindrance caused by the methyl group on the alpha-amino group. This steric bulk slows down the coupling reaction, often leading to incomplete acylation and lower peptide purity. The incorporation of an N-methyl amino acid can also influence the peptide's conformation and stability.[1][2][3]
Q2: What are the most effective coupling reagents for N-Me-Leu?
A2: Due to the increased steric hindrance, standard coupling reagents may not be efficient. For N-Me-Leu and other N-methylated amino acids, more potent coupling reagents are recommended. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Frequently cited as a successful coupling reagent for N-methylated amino acids.[1][4]
-
PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/1-Hydroxy-7-azabenzotriazole) : Considered among the most promising reagents for coupling N-methylamino acids.[5]
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) : While effective for many amino acids, HATU is often preferred for coupling N-methyl amino acids other than N-methyl glycine.[4]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A novel coupling reagent with efficiencies comparable to HATU.[6]
Less effective reagents for N-methyl amino acid coupling include HBTU and HCTU.[1]
Q3: Can I use microwave irradiation to improve N-Me-Leu coupling?
A3: Yes, microwave-assisted SPPS can be beneficial for difficult couplings, including those involving N-methylated amino acids. The elevated temperature can help overcome the steric hindrance and shorten the required reaction time. However, it is crucial to optimize the temperature and irradiation time to avoid side reactions such as racemization.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low coupling efficiency or incomplete reaction | Steric hindrance of the N-methyl group. | • Use a more potent coupling reagent like HATU, PyAOP, or PyBOP/HOAt.[1][5]• Increase the coupling time. For sterically hindered amino acids, a longer reaction time is often necessary.[4]• Perform a double coupling, where the coupling step is repeated before deprotection of the next amino acid.[1][8]• Increase the temperature of the coupling reaction. Microwave heating can be particularly effective.[7] |
| Racemization of the amino acid | Prolonged exposure to basic conditions or high temperatures during activation and coupling. | • If using elevated temperatures, carefully optimize the coupling time to be as short as possible while still achieving complete coupling.• For carbodiimide-mediated couplings, keeping the temperature low is recommended to minimize racemization.[6] |
| Difficulty monitoring the coupling reaction | Unprotected N-methyl amino acids produce little to no color change with the ninhydrin test. | • Use an alternative test to monitor coupling completion, such as the bromophenol blue test. A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[1] |
| Formation of deletion peptides | Incomplete coupling of N-Me-Leu leads to a portion of the growing peptide chains missing this residue. | • Optimize coupling conditions as described above (stronger coupling reagent, longer time, double coupling, higher temperature).• Ensure proper resin swelling before starting the synthesis.[9] |
Experimental Protocols
General Protocol for N-Me-Leu Coupling using HATU
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin in DMF or NMP.[1]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a standard procedure (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-Leu-OH and 4 equivalents of HATU in DMF or NMP.
-
Add 8 equivalents of diisopropylethylamine (DIEA).
-
Mix the solution at room temperature for approximately 5 minutes to allow for pre-activation.[1]
-
-
Coupling:
-
Monitoring:
-
Take a small sample of the resin and perform a bromophenol blue test to check for reaction completion.[1]
-
-
Recoupling (if necessary): If the coupling is incomplete, filter the resin, wash, and repeat the coupling step with a fresh solution of activated Fmoc-N-Me-Leu-OH.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Fmoc-N-Me-Leu-OH | 4 equivalents | [1] |
| Coupling Reagent (HATU) | 4 equivalents | [1] |
| Base (DIEA) | 8 equivalents | [1] |
| Coupling Time (Room Temp.) | 1 - 4 hours (or longer) | [1][4] |
| Double Coupling | Recommended for difficult couplings | [1][8] |
| Microwave Coupling Temperature | > 30°C (requires optimization) | [7] |
Visual Workflows
Caption: Standard workflow for Fmoc-N-Me-Leu coupling.
Caption: Troubleshooting logic for inefficient N-Me-Leu coupling.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Preventing Racemization of N-Methylated Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize or prevent racemization of N-methylated amino acids during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids more prone to racemization during activation than their non-methylated counterparts?
A1: The increased susceptibility of N-methylated amino acids to racemization is attributed to the electronic effect of the N-methyl group. This group enhances the acidity of the alpha-proton (α-H). During activation of the carboxyl group, this proton can be more easily abstracted by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation can occur from either face of this intermediate, resulting in a loss of stereochemical integrity.
Q2: What is the primary mechanism of racemization for N-methylated amino acids during peptide coupling?
A2: The primary mechanism involves the formation of an oxazolonium intermediate. The activated carboxyl group of the N-methylated amino acid can cyclize to form a highly reactive oxazolonium species. The alpha-proton of this intermediate is particularly acidic and susceptible to abstraction by base, leading to a symmetric enol intermediate and subsequent racemization.
Q3: Which factors generally influence the extent of racemization?
A3: Several factors can influence the degree of racemization, including:
-
The choice of coupling reagent: More reactive reagents can sometimes lead to higher racemization.
-
The presence and type of additives: Additives can suppress the formation of racemization-prone intermediates.
-
The strength and steric hindrance of the base used: Stronger, less hindered bases can increase the rate of racemization.[1]
-
The polarity of the solvent: Polar solvents can sometimes promote racemization.[2][3]
-
Reaction temperature and time: Higher temperatures and longer reaction times can increase the likelihood of racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of epimerization detected by chromatography (e.g., HPLC, LC-MS). | Formation of a racemization-prone activated intermediate (e.g., oxazolonium ion). | - Optimize your coupling reagent and additive combination. Consider using phosphonium-based reagents like PyAOP or PyBroP, which are effective for sterically hindered couplings.[4][5][6] Alternatively, carbodiimides (e.g., DIC) in the presence of racemization-suppressing additives like Oxyma or HOAt are a good choice.[7][8] - Incorporate copper (II) chloride (CuCl₂) as an additive, particularly with carbodiimide-mediated couplings, as it has been shown to significantly reduce or eliminate racemization of C-terminal N-methylated amino acids.[4][9] - Utilize in situ generated amino acid chlorides. This method can provide highly reactive species that couple efficiently with minimal racemization. |
| Racemization is still observed even with optimized coupling reagents. | The base used for activation is too strong or not sterically hindered enough. | - Switch to a weaker or more sterically hindered base. For instance, replace diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[1] The increased steric bulk of collidine can disfavor the abstraction of the alpha-proton. |
| Inconsistent results and varying levels of racemization from batch to batch. | Variability in reaction conditions such as temperature, pre-activation time, or solvent quality. | - Standardize your protocol. Ensure consistent reaction times, temperatures, and reagent concentrations. - Minimize pre-activation time. Prolonged pre-activation can increase the opportunity for racemization to occur. - Use high-purity, dry solvents. Water content can affect the stability of activated species and influence side reactions. |
| Low coupling efficiency in addition to racemization. | Steric hindrance from the N-methyl group and adjacent residues can slow down the desired coupling reaction, allowing more time for racemization to occur. | - Employ a more potent coupling reagent specifically designed for hindered couplings, such as HATU or PyAOP.[5][6][10] - Increase the equivalents of the coupling reagents and the N-methylated amino acid. - Consider microwave-assisted peptide synthesis to accelerate the coupling reaction, which can sometimes reduce the overall time the activated amino acid is susceptible to racemization. |
Quantitative Data on Racemization
The following table summarizes the percentage of the undesired L-D-L diastereomer formed during the coupling of Boc-Phe-MeAla-OH with H-Phe-OBzl using various coupling reagents and additives. This data provides a quantitative comparison of the effectiveness of different methods in suppressing racemization.
| Coupling Reagent | Additive | % L-D-L Diastereomer | Reference |
| WSCI | None | 20.8 | [9] |
| WSCI | HOSu | 12.3 | [9] |
| WSCI | HOBt | 10.1 | [9] |
| WSCI | HOAt | 7.9 | [9] |
| Bop | None | 10.5 | [9] |
| Bop | HOSu | 10.1 | [9] |
| Bop | HOBt | 10.2 | [9] |
| Bop | HOAt | 9.8 | [9] |
| HATU | None | 10.2 | [9] |
| HATU | HOSu | 10.0 | [9] |
| HATU | HOBt | 10.1 | [9] |
| HATU | HOAt | 10.0 | [9] |
| WSCI | CuCl₂ | 0.2 | [9] |
| Bop | CuCl₂ | 0.9 | [9] |
| HATU | CuCl₂ | 1.1 | [9] |
| WSCI | HOSu + CuCl₂ | 0.3 | [9] |
| WSCI | HOBt + CuCl₂ | 2.0 | [9] |
| WSCI | HOAt + CuCl₂ | 5.0 | [9] |
Data extracted from Kuroda, H., et al. (1999). A racemization-free coupling method for peptides having N-methylamino acids at the carboxy-termini. Chemical and Pharmaceutical Bulletin, 47(9), 1337-1339.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is a general procedure for solid-phase peptide synthesis (SPPS) aimed at minimizing racemization during the incorporation of an Fmoc-N-methyl-amino acid.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 equivalents relative to resin loading), Oxyma (3 equivalents), and Diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin with DMF (3x), isopropanol (3x), and DCM (3x).
-
Acetylation (Capping - Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 30 minutes. Wash the resin as described in step 4.
-
Proceed to the next cycle of deprotection and coupling.
Protocol 2: Racemization Suppression using WSCI and CuCl₂ in Solution Phase
This protocol describes a method for segment coupling in solution phase with minimal racemization of a C-terminal N-methylated amino acid.
-
Reactant Preparation:
-
Dissolve the peptide segment with the C-terminal N-methylated amino acid (1 equivalent) in DMF.
-
In a separate flask, dissolve the amino-component (peptide or amino acid ester, 1-1.2 equivalents) in DMF.
-
-
Addition of CuCl₂: To the solution of the carboxylic acid component, add anhydrous copper (II) chloride (CuCl₂) (1 equivalent). Stir the mixture for 10-15 minutes at room temperature.
-
Coupling Reaction:
-
Add the solution of the amino-component to the carboxylic acid/CuCl₂ mixture.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSCI or EDC) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.
-
-
Work-up:
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash chromatography or preparative HPLC.
Visualizations
Caption: Mechanism of racemization of N-methylated amino acids during activation.
Caption: Decision workflow for troubleshooting racemization.
References
- 1. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
identifying and characterizing deletion sequences in N-methylated peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the identification and characterization of deletion sequences in N-methylated peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and analysis of N-methylated peptides.
Question: My mass spectrometry (MS) results show a mass lower than my expected N-methylated peptide. Could this be a deletion sequence?
Answer: Yes, a lower-than-expected mass is a primary indicator of a deletion sequence. Deletion sequences arise from the accidental omission of one or more amino acid residues during solid-phase peptide synthesis (SPPS).[1][2] This can be caused by incomplete deprotection of the temporary protecting group (e.g., Fmoc or Boc) or inefficient coupling of the subsequent amino acid.[3][4]
Troubleshooting Steps:
-
Confirm the Mass Shift: Calculate the mass difference between your expected product and the observed species. This difference should correspond to the mass of a specific amino acid residue.
-
Review Synthesis Records: Examine the coupling efficiency at each step of your SPPS, if monitored. Low coupling yields at a particular step may indicate the point of deletion.
-
Perform Tandem MS (MS/MS): Fragment the peptide ion to determine its sequence. This is the most definitive way to confirm and locate the deletion.
Question: I'm having difficulty sequencing my N-methylated peptide using Collision-Induced Dissociation (CID). The spectrum is complex and lacks clear b- and y-ion series. What can I do?
Answer: N-methylation can alter fragmentation patterns in CID, often leading to ambiguous spectra. The methyl group can influence charge distribution and favor certain fragmentation pathways that are less informative for sequencing.
Recommended Solutions:
-
Utilize Alternative Fragmentation Methods: Electron-Transfer Dissociation (ETD) and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) are often more effective for N-methylated peptides.[5][6] These methods tend to cleave the peptide backbone more randomly, providing more comprehensive sequence information, and are less susceptible to the influence of modifications.[7][8]
-
Optimize CID Parameters: If you are limited to CID, try optimizing the collision energy. A stepwise increase in collision energy can sometimes reveal more informative fragment ions.
Question: My MS/MS analysis suggests a deletion, but how can I be certain it's not another modification or artifact?
Answer: Differentiating a deletion from other modifications requires careful analysis of the fragment ions.
Confirmation Strategy:
-
Analyze the Full Ion Series: A true deletion will result in a consistent mass shift for all fragment ions (e.g., all y-ions after a certain point) that contain the deleted residue's position.
-
Look for Unmodified Fragments: If a portion of the peptide is sequenced correctly and then a "jump" in mass occurs that matches an amino acid residue, a deletion is highly likely.
-
Consider Isobaric Modifications: Be aware of modifications that could be isobaric (have the same nominal mass) to an amino acid. For example, trimethylation (+42.05 Da) is very close in mass to acetylation (+42.01 Da).[9] High-resolution mass spectrometry is essential to distinguish these.[9]
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a problem in N-methylated peptides?
A deletion sequence is a common impurity in solid-phase peptide synthesis (SPPS) where one or more amino acid residues are missing from the final peptide chain.[1][2] They can arise from incomplete removal of protecting groups or inefficient amino acid coupling reactions.[3][4] For N-methylated peptides, the coupling step onto the N-methylated residue is often sterically hindered and more challenging, which can increase the frequency of deletion events.[10][11] These impurities are problematic because they can be difficult to separate from the target peptide due to similar physicochemical properties and may have altered or undesired biological activity.
Q2: How does N-methylation affect peptide fragmentation in mass spectrometry?
N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone. This modification can significantly alter how the peptide fragments in a mass spectrometer:
-
Altered Charge State: N-methylation can influence the proton affinity of the peptide, potentially affecting its charge state during electrospray ionization.
-
Fragmentation Pathways: In Collision-Induced Dissociation (CID), the N-methyl group can direct fragmentation, sometimes favoring cleavage at specific sites or leading to complex rearrangements, which can make interpreting the resulting MS/MS spectrum difficult.[12]
-
Suitability of Fragmentation Techniques: Due to these effects, fragmentation methods like Electron-Transfer Dissociation (ETD), which are less dependent on the peptide's primary sequence and modifications, are often more suitable for sequencing N-methylated peptides.[5][6]
Q3: Which mass spectrometry fragmentation technique is best for analyzing peptides with potential deletion sequences?
For peptides, especially those with modifications like N-methylation, a combination of fragmentation techniques is often ideal.
| Fragmentation Technique | Pros | Cons |
| Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) | Widely available, good for standard peptides. | Can produce ambiguous spectra for N-methylated peptides; fragmentation can be sequence-dependent. |
| Electron-Transfer Dissociation (ETD) | Excellent for modified peptides as it preserves labile modifications.[5][6] Provides complementary c- and z-type ions. | Less efficient for peptides with low charge states (z < 3).[6] |
| Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) | Combines ETD and HCD, generating a rich spectrum of b-, y-, c-, and z-ions for very high sequence coverage.[7][8][13] | Requires specialized instrumentation.[5] |
Recommendation: EThcD is considered the gold standard for complex peptides as it provides the most comprehensive fragmentation data, greatly aiding in the confident identification and localization of deletions.[7][8]
Q4: Can I use Edman degradation to sequence N-methylated peptides?
Edman degradation is a chemical sequencing method that sequentially removes amino acids from the N-terminus of a peptide.[14][15] However, it relies on a free N-terminal amino group to react with phenyl isothiocyanate (PITC).[14][16] If the N-terminal residue itself is N-methylated, the reaction is blocked, and sequencing cannot proceed.[14][17] If the N-methylation is internal, the cycle will proceed until it reaches the N-methylated residue, at which point it will likely stop or produce an unidentifiable derivative. Therefore, Edman degradation has significant limitations for sequencing N-methylated peptides.[12]
Experimental Protocols & Workflows
Protocol: Mass Spectrometry Analysis for Deletion Sequence Identification
-
Sample Preparation:
-
Dissolve the purified peptide sample in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water).
-
Ensure the concentration is appropriate for the mass spectrometer being used (typically in the low micromolar to high nanomolar range).
-
-
Initial MS Scan (Full Scan):
-
Infuse the sample into the mass spectrometer.
-
Acquire a full MS scan to identify the molecular weights of all species in the sample.
-
Compare the observed masses to the theoretical mass of the target N-methylated peptide. Note any significant peaks with masses corresponding to the loss of an amino acid residue.
-
-
Tandem MS (MS/MS) Analysis:
-
Perform data-dependent acquisition (DDA) where the instrument automatically selects precursor ions (including the expected mass and suspected deletion masses) for fragmentation.
-
Prioritize using EThcD if available. If not, use ETD for precursor ions with charge states of +3 or higher, and HCD/CID for those with a charge state of +2.
-
-
Data Interpretation:
-
Use peptide sequencing software to analyze the MS/MS spectra.
-
Manually inspect the spectra for the suspected deletion sequence. Look for a "mass gap" in the b- or y-ion series that corresponds to the mass of the missing amino acid. For example, if a glycine (57 Da) was deleted between tyrosine (y7) and valine (y6), you would see a mass difference of 57 Da between the y7 and y6 ions instead of the mass of the expected amino acid.
-
Workflow for Identifying Deletion Sequences
References
- 1. Peptide Side Reaction | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. The Role of Electron Transfer Dissociation in Modern Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 15. Edman degradation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
impact of solvent choice on N-methylated amino acid coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the critical impact of solvent choice on the coupling of N-methylated amino acids in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Problem: Low Coupling Efficiency or Incomplete Reaction
Low or incomplete coupling of N-methylated amino acids is a common issue primarily due to the increased steric hindrance of the secondary amine. The choice of solvent plays a crucial role in mitigating this problem by ensuring proper solvation of the resin and the growing peptide chain.
| Potential Cause | Recommended Action | Solvent Considerations |
| Poor Resin Swelling | Ensure the resin is adequately swelled before coupling. | DMF and NMP are excellent swelling solvents for polystyrene-based resins. DCM provides good swelling but may be less effective for highly polar peptide sequences. |
| Peptide Aggregation | Use a solvent that effectively solvates the peptide chain to prevent inter- and intramolecular hydrogen bonding. | For hydrophobic peptides prone to aggregation, NMP is often superior to DMF as it can better solubilize the growing peptide chain.[1] Using mixtures of solvents, such as DCM/DMF/NMP , can also be beneficial. |
| Inefficient Activation/Coupling | Optimize the coupling reagent and conditions. | The choice of coupling reagent is critical. HATU and PyBroP are highly effective for sterically hindered N-methylated amino acids.[2] The reaction should be performed in a solvent that readily dissolves the amino acid derivative and coupling reagents, such as DMF or NMP .[2] |
| Steric Hindrance | Increase reaction time and/or temperature. Consider a double coupling. | Solvents with higher boiling points like DMF and NMP are more suitable for elevated temperature reactions. Be cautious, as prolonged reaction times in polar solvents can increase the risk of epimerization. |
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with an N-methylated amino acid failing or showing low yield?
A1: Coupling onto an N-methylated amino acid is inherently more difficult than coupling to a primary amine due to steric hindrance. The methyl group on the nitrogen atom sterically shields the amine, making it a less effective nucleophile. Success is highly dependent on the choice of coupling reagent and solvent. Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally preferred for their excellent solvating properties for both the resin and the peptide chain.[3] For particularly difficult couplings, a more effective coupling reagent such as HATU or PyBroP is recommended.[2]
Q2: Which solvent is best for minimizing epimerization of N-methylated amino acids?
A2: Epimerization is a significant side reaction in peptide synthesis, and the risk can be elevated with N-methylated amino acids, especially during prolonged activation times. Polar aprotic solvents like DMF can increase the rate of epimerization.[4] While less polar solvents like dichloromethane (DCM) may reduce the risk of epimerization, they might not be as effective at solvating the peptide and reagents, potentially leading to lower coupling yields.[3] A careful balance must be struck, and minimizing the pre-activation time is crucial regardless of the solvent used.
Q3: How can I improve the solubility of my growing N-methylated peptide chain to prevent aggregation?
A3: Peptide aggregation can severely hinder coupling efficiency. N-methylation itself can sometimes reduce interchain aggregation.[5] However, for sequences prone to aggregation, the choice of solvent is critical. NMP is often more effective than DMF at preventing aggregation of hydrophobic peptides.[1] In some cases, using a solvent mixture, such as DMF with a small percentage of dimethyl sulfoxide (DMSO), can disrupt secondary structures and improve solvation.
Q4: Are there specific coupling reagents that are recommended for N-methylated amino acids, and how does solvent choice affect them?
A4: Yes, standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[2] More potent reagents are required to overcome the steric hindrance. The most commonly recommended coupling reagents are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate)[2]
These reagents are typically used in DMF or NMP, as these solvents effectively dissolve the reagents and the protected amino acid.[2] DCM can also be used, particularly with PyBroP.[2]
Q5: Can I use "green" solvents for N-methylated amino acid coupling?
A5: There is a growing interest in replacing traditional SPPS solvents like DMF and NMP with more environmentally friendly alternatives. Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being investigated. While promising, their performance can be sequence-dependent, and they may require more optimization of reaction conditions. Binary mixtures of greener solvents, such as DMSO/ethyl acetate, are also being explored to mimic the favorable properties of DMF.
Quantitative Data on Solvent and Reagent Performance
While comprehensive datasets are sequence-dependent, the following table summarizes general findings on the performance of different solvents and coupling reagents for sterically hindered couplings.
| Solvent | Coupling Reagent | Typical Coupling Yield | Notes |
| DMF | HATU/DIPEA | Good to Excellent | The most common choice. However, DMF can decompose to form dimethylamine, which can cause premature Fmoc removal.[3] It can also promote epimerization.[4] |
| NMP | HATU/DIPEA | Good to Excellent | Often improves coupling yields for hydrophobic and aggregation-prone sequences compared to DMF.[1] |
| DCM | PyBroP/DIPEA | Good | Less polar than DMF and NMP, which can be advantageous for reducing epimerization. However, its solvating power for polar peptides is lower.[3] |
| THF | Various | Variable | Can be a good solvent for PEG-based resins and for coupling hindered amino acids.[3] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of N-Methylated Amino Acids in DMF/NMP [2]
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF or NMP.
-
Activation Solution Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 4 equivalents of HATU in DMF or NMP (approximately 10 mL per gram of resin).
-
Activation: Add 8 equivalents of diisopropylethylamine (DIEA) to the activation solution and mix at room temperature for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Shake the resin suspension at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.[2]
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with the reaction solvent (DMF or NMP).
Protocol 2: PyBroP-Mediated Coupling of N-Methylated Amino Acids in DCM [2]
-
Fmoc-Deprotection and Washing: Perform Fmoc deprotection and wash the resin as described in Protocol 1.
-
Resin Suspension: Suspend the resin in DCM (10 mL per gram of resin).
-
Amino Acid Addition: In a separate vessel, dissolve 2 equivalents of the protected N-methylated amino acid in DCM or DMF and add it to the resin suspension.
-
PyBroP Addition: Add 2 equivalents of PyBroP® to the resin suspension.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Add 6 equivalents of DIEA.
-
Reaction: Mix the reaction at 0°C for 1 minute and then allow it to warm to room temperature while shaking for 1 hour.
-
Washing: Filter the resin and wash it thoroughly with DCM.
Visualization of Solvent Selection Workflow
The following diagram illustrates a decision-making process for selecting an appropriate solvent for N-methylated amino acid coupling.
Caption: Decision tree for solvent selection in N-methylated amino acid coupling.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
Validation & Comparative
A Comparative Guide to Coupling Reagents for Fmoc-N-Me-Leu-OH Incorporation
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The steric hindrance caused by the N-methyl group impedes the approach of the incoming activated amino acid, often leading to incomplete coupling reactions and lower yields. Furthermore, the activated N-methylated amino acid is susceptible to racemization, which can compromise the biological activity of the final peptide. This guide provides a comparative analysis of commonly employed coupling reagents for the efficient and stereochemically pure incorporation of Fmoc-N-Me-Leu-OH, supported by available experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical to overcoming the challenges associated with N-methylated amino acids. While standard reagents like HBTU and TBTU can be less effective, several alternatives have demonstrated superior performance.[1] This section compares three highly effective methods: the use of uronium/aminium salt-based reagents like HATU, phosphonium salt-based reagents like PyAOP, and the in-situ generation of amino acid chlorides.
| Coupling Reagent/Method | Coupling Efficiency/Yield | Racemization Potential | Key Advantages | Key Disadvantages |
| HATU | High to quantitative[2] | Low, especially with collidine as a base[3] | Fast reaction kinetics; readily available. | Can cause guanidinylation of the free N-terminus if used in excess.[3] |
| PyAOP | High to quantitative[2][4] | Low[4] | Particularly effective for coupling N-methylated amino acids to other N-methylated residues.[4] | Can be more expensive than other reagents. |
| In-situ Amino Acid Chlorides (using Triphosgene/BTC) | High to quantitative[2] | Very low to negligible[5] | Highly reactive intermediate overcomes steric hindrance; cost-effective. | Triphosgene is highly toxic (BTC is a safer alternative); requires careful handling and specific reaction conditions. |
Experimental Protocols
Detailed methodologies for the application of these coupling reagents in solid-phase peptide synthesis are provided below.
Protocol 1: HATU Mediated Coupling
This protocol is a widely used method for coupling sterically hindered amino acids.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-N-Me-Leu-OH (3-5 equivalents), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin and shake at room temperature for 1-4 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test, although it is not reliable for N-methylated amino acids. The chloranil test is a suitable alternative.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Protocol 2: PyAOP Mediated Coupling
PyAOP is particularly effective for challenging couplings, including those involving consecutive N-methylated residues.[4]
-
Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.
-
Activation: In a separate vessel, dissolve Fmoc-N-Me-Leu-OH (3-5 equivalents), PyAOP (2.9-4.9 equivalents), and DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.
-
Coupling: Add the activation solution to the resin and couple for 1-4 hours at room temperature.
-
Washing: Wash the resin as described in the HATU protocol.
Protocol 3: In-situ Generation of Fmoc-N-Me-Leu-Cl using Triphosgene
This method involves the formation of a highly reactive amino acid chloride intermediate. Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood. A safer alternative is bis(trichloromethyl) carbonate (BTC).
-
Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.
-
Amino Acid Chloride Formation: In a separate, dry flask under an inert atmosphere, dissolve Fmoc-N-Me-Leu-OH (3 equivalents) in dry, amine-free THF or DCM.[6] Add triphosgene (1 equivalent) and a hindered base like 2,4,6-collidine (3 equivalents).[6] Stir the mixture at room temperature for 10-20 minutes.
-
Coupling: Add the freshly prepared Fmoc-N-Me-Leu-Cl solution to the deprotected resin. Shake the mixture for 30 minutes to 2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DCM and DMF.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general workflow of the coupling step in SPPS and a decision-making pathway for selecting the appropriate coupling reagent for Fmoc-N-Me-Leu-OH.
SPPS Coupling Workflow
Coupling Reagent Selection
Conclusion
The successful incorporation of Fmoc-N-Me-Leu-OH requires the use of powerful coupling reagents that can overcome steric hindrance while minimizing racemization. HATU and PyAOP are excellent choices that consistently provide high yields and stereochemical purity. The in-situ generation of amino acid chlorides offers a highly reactive and cost-effective alternative, though it necessitates careful handling of hazardous reagents. For researchers and drug development professionals, the selection of the optimal coupling reagent will depend on the specific requirements of the peptide sequence, available resources, and expertise in handling specialized chemical reagents. By following the detailed protocols and considering the comparative data presented, the challenges associated with the incorporation of N-methylated amino acids can be effectively addressed.
References
A Comparative Guide to Analytical Techniques for Characterizing N-methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The N-methylation of peptides is a critical post-translational modification that significantly influences their conformational stability, proteolytic resistance, and binding affinity to biological targets. This modification is of profound interest in drug discovery and development, as it can enhance the therapeutic properties of peptide-based drugs. Accurate and robust analytical techniques are paramount for the characterization of N-methylated peptides to ensure their quality, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for characterizing N-methylated peptides depends on various factors, including the specific research question, the complexity of the sample, and the desired level of detail. The following table summarizes the key performance characteristics of Mass Spectrometry, Edman Degradation, and NMR Spectroscopy.
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized peptides and their fragments. | Sequential chemical degradation of amino acids from the N-terminus. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. |
| Detection of N-methylation | Yes, identifies mass shift due to methylation and fragmentation patterns can locate the modification.[1][2] | No, N-terminal methylation typically blocks the chemical reaction.[3][4][5] | Yes, provides detailed structural information, including the location and conformational effects of methylation.[6][7] |
| Sensitivity | High (picomole to femtomole range).[2] | Moderate (picomole range).[4][5] | Lower (micromole to millimole range).[8][9] |
| Quantitative Analysis | Yes, relative and absolute quantification are possible using various labeling and label-free methods.[1][10] | Limited, primarily qualitative sequencing. | Yes, can provide quantitative information on conformational dynamics and interactions. |
| Sample Requirements | Can analyze complex mixtures. | Requires highly purified samples.[3][4] | Requires highly purified and concentrated samples.[8] |
| Throughput | High | Low | Low to moderate |
| Structural Information | Provides sequence and modification site information. | Provides N-terminal sequence of unmodified peptides. | Provides detailed 3D structure and conformational dynamics.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of N-methylated peptides. Below are outlines of typical experimental protocols for each technique.
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of N-methylated peptides.[1][2]
Sample Preparation:
-
Protein Digestion: If the peptide is part of a larger protein, the protein is first denatured, reduced, and alkylated. It is then digested into smaller peptides using a protease such as trypsin.
-
Peptide Extraction and Desalting: The resulting peptide mixture is extracted and desalted using solid-phase extraction (SPE) with C18 cartridges to remove contaminants that can interfere with MS analysis.[11][12]
-
Enrichment (Optional): For complex samples with low abundance of methylated peptides, enrichment strategies such as immunoprecipitation with anti-methyl-lysine or anti-methyl-arginine antibodies can be employed.[10]
LC-MS/MS Analysis:
-
Chromatographic Separation: The peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase with an ion-pairing agent (e.g., formic acid) is used to elute the peptides.[11][12]
-
Mass Spectrometry: The eluted peptides are introduced into the mass spectrometer via electrospray ionization (ESI).
-
MS1 Scan: A full scan MS1 spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
MS2 Fragmentation: Precursor ions of interest are selected and fragmented using techniques like collision-induced dissociation (CID) or electron-transfer dissociation (ETD). ETD is often preferred for preserving labile post-translational modifications.
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptide sequence and the site of methylation.[1]
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of peptides. However, its application to N-methylated peptides is limited as N-terminal methylation blocks the initial chemical reaction.[3][4][5]
Protocol for Unmodified Peptides (for comparison):
-
Sample Preparation: The peptide sample must be highly purified (>95%).
-
Coupling: The free N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions.
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.
-
Cycling: The remaining peptide is subjected to subsequent cycles of the Edman degradation to determine the sequence of the following amino acids.
NMR Spectroscopy
NMR spectroscopy provides high-resolution structural information about N-methylated peptides in solution.
Sample Preparation:
-
Sample Purity and Concentration: The peptide sample must be of high purity (>95%) and dissolved in a suitable deuterated solvent (e.g., D₂O or deuterated organic solvents) at a relatively high concentration (typically 0.1-5 mM).[8][13]
-
Isotopic Labeling (Optional): For larger peptides, isotopic labeling with ¹⁵N and ¹³C can simplify the spectra and aid in resonance assignment.[8]
-
pH and Temperature: The pH of the sample is adjusted to an optimal value for peptide stability and to minimize exchange of amide protons with the solvent. The temperature is also controlled during the experiment.
NMR Experiments:
-
1D ¹H NMR: Provides a general overview of the peptide's folding and purity.
-
2D Correlation Spectroscopy (COSY): Identifies scalar-coupled protons, which helps in assigning amino acid spin systems.
-
2D Total Correlation Spectroscopy (TOCSY): Identifies all protons within a spin system (i.e., within an amino acid residue).
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached heteronuclei (e.g., ¹⁵N or ¹³C), which is essential for assigning backbone and sidechain resonances in isotopically labeled peptides.[6]
Visualizations
Experimental Workflow for LC-MS/MS Analysis of N-methylated Peptides
Caption: Workflow for N-methylated peptide analysis by LC-MS/MS.
Signaling Pathway Involving an N-methylated Peptide Ligand and a GPCR
N-methylation can enhance the selectivity of peptide ligands for their G protein-coupled receptors (GPCRs), influencing downstream signaling.[14][15]
Caption: GPCR signaling initiated by an N-methylated peptide.
Logical Relationship of Analytical Techniques
Caption: Choosing a technique based on the research goal.
References
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell signaling, post-translational protein modifications and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr-bio.com [nmr-bio.com]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Multiple N-methylation by a designed approach enhances receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of Peptides Containing N-Methyl-Leucine: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide analysis, this guide offers an objective comparison of mass spectrometry techniques for peptides containing N-methyl-leucine (N-Me-Leu). Supported by experimental data and detailed protocols, this document aims to provide a comprehensive resource for understanding the unique behavior of N-Me-Leu-containing peptides in mass spectrometry.
N-methylation is a common post-translational modification and a strategic chemical modification in peptide-based drug design, often introduced to enhance metabolic stability, cell permeability, and potency. However, the presence of N-methylated amino acids, such as N-Me-Leu, introduces unique challenges and considerations in their mass spectrometric analysis. This guide will delve into the critical aspects of analyzing these modified peptides, with a focus on chromatographic behavior and fragmentation patterns under various mass spectrometry conditions.
Chromatographic Behavior: N-Me-Leu vs. Leucine
The introduction of a methyl group on the amide nitrogen of a peptide bond can influence its chromatographic retention time, primarily in reversed-phase high-performance liquid chromatography (RP-HPLC). While the addition of a methyl group increases the hydrophobicity of the amino acid residue, the overall effect on the peptide's retention time is often modest.
In a comparative study, it was observed that the methylation of lysine residues has only a small effect on peptide retention time compared to the unmodified form.[1] In contrast, modifications like acetylation, which also add a hydrophobic group, can lead to more significant increases in retention time.[1] This suggests that while a slight increase in retention time can be expected for N-Me-Leu containing peptides compared to their leucine counterparts, the effect is generally not as pronounced as with other modifications.
| Peptide Modification | Observed Effect on RP-HPLC Retention Time | Reference |
| N-methylation (Lysine) | Small increase or negligible change | [1] |
| Acetylation (Lysine) | Significant increase | [1] |
This subtle difference in retention time can be a useful preliminary indicator when analyzing mixtures of methylated and non-methylated peptides.
Fragmentation Analysis: A Comparative Overview of CID, HCD, and ETD
The choice of fragmentation technique is paramount in obtaining comprehensive structural information from N-Me-Leu containing peptides. The most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and produce characteristic fragmentation patterns.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "slow-heating" methods that induce fragmentation through collisions with an inert gas. This typically results in the cleavage of the most labile bonds, primarily the peptide amide bonds, leading to the formation of b- and y-type fragment ions .
For peptides containing N-Me-Leu, CID and HCD can present challenges. The N-methyl group can influence fragmentation pathways, sometimes leading to preferential cleavage at the N-terminal side of the N-methylated residue. This can result in a less complete series of b- and y-ions, making de novo sequencing more difficult.
A significant challenge with CID and HCD is the inability to reliably distinguish between the isobaric amino acids leucine and isoleucine, as they produce identical fragment ion masses.[2][3] While not directly N-Me-Leu, this highlights a limitation of these techniques in differentiating isomers.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor. This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions .
A key advantage of ETD is its ability to preserve post-translational modifications, making it particularly well-suited for the analysis of N-methylated peptides.[4][5] The fragmentation is less dependent on the peptide sequence and modification lability compared to CID/HCD. This often results in more extensive and uniform fragmentation along the peptide backbone, providing more comprehensive sequence coverage.[4]
Furthermore, ETD-based methods, sometimes in combination with supplemental activation (EThcD), can generate diagnostic fragment ions that allow for the differentiation of leucine and isoleucine.[6][7] This is achieved through the formation of w-ions, which are specific to the side-chain structure. While this has been primarily demonstrated for Leu/Ile, the principle can be extended to aid in the confident localization of the N-Me-Leu residue.
| Fragmentation Method | Primary Fragment Ions | Advantages for N-Me-Leu Peptides | Limitations for N-Me-Leu Peptides |
| CID/HCD | b- and y-ions | Widely available and robust. | Can lead to incomplete fragmentation around the N-methylated site. Cannot distinguish isobaric residues like Leu and Ile. |
| ETD | c- and z-ions | Preserves labile modifications like N-methylation.[4][5] Provides more uniform and extensive sequence coverage.[4] Can help differentiate isomeric residues.[6][7] | Requires a multiply charged precursor ion. |
Experimental Protocols
Solid-Phase Peptide Synthesis of N-Me-Leu Containing Peptides
The synthesis of peptides containing N-methylated amino acids requires specific considerations to ensure efficient coupling and prevent side reactions. The following is a general protocol based on the widely used Fmoc/tBu strategy.[8][9][10][11]
Materials:
-
Fmoc-N-Me-Leu-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For coupling to the N-methylated residue, longer coupling times or the use of a more potent coupling reagent like HATU may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using RP-HPLC.
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectra. This involves removing salts and other contaminants that can interfere with ionization.[12][13][14]
Materials:
-
Purified N-Me-Leu peptide
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade formic acid (FA)
-
C18 desalting tips or columns
Procedure:
-
Reconstitution: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water.
-
Desalting:
-
Equilibrate a C18 desalting tip with 50% ACN, 0.1% FA.
-
Wash the tip with 0.1% FA in water.
-
Load the peptide sample onto the tip.
-
Wash the loaded tip with 0.1% FA in water to remove salts.
-
Elute the peptide with 50% ACN, 0.1% FA.
-
-
Drying and Reconstitution: Dry the eluted peptide in a vacuum centrifuge and reconstitute in a solvent suitable for LC-MS analysis (e.g., 2% ACN, 0.1% FA in water).
LC-MS/MS Analysis
The following are general parameters for the analysis of N-Me-Leu containing peptides on a typical LC-MS/MS system. These may need to be optimized for specific instruments and peptides.[15][16]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes is a good starting point.
-
Flow Rate: 0.2 mL/min
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MS1 Scan Range: m/z 300-2000
-
Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation Methods:
-
CID/HCD: Normalized collision energy of 25-35%.
-
ETD: Calibrated charge-dependent ETD reaction times.
-
-
MS2 Scan Range: m/z 100-2000
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key experimental workflows.
Caption: Overview of the experimental workflow for the analysis of N-Me-Leu containing peptides.
Caption: Comparison of primary fragment ions generated by CID/HCD and ETD for N-Me-Leu peptides.
Conclusion
The mass spectrometric analysis of peptides containing N-Me-Leu requires careful consideration of both chromatographic separation and fragmentation techniques. While N-methylation has a relatively minor impact on reversed-phase retention time, the choice of fragmentation method significantly influences the quality and completeness of structural data obtained. ETD generally offers superior performance for N-methylated peptides by preserving the modification and providing more extensive sequence coverage. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can more effectively analyze and characterize these important modified peptides, facilitating advancements in proteomics and peptide-based drug discovery.
References
- 1. Unambiguous Determination of Isobaric Histone Modifications by Reversed-Phase Retention Time and High-Mass Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 4. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Conformational Analysis of N-methylated Peptides: NMR Spectroscopy in Focus
For researchers, scientists, and drug development professionals navigating the complex world of peptide therapeutics, understanding the three-dimensional structure of N-methylated peptides is paramount. N-methylation, a key strategy to enhance the metabolic stability and membrane permeability of peptides, introduces significant conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique to elucidate these complex solution-state structures. This guide provides a comprehensive comparison of NMR spectroscopy with other methods, supported by experimental data and detailed protocols, to aid in the rational design of next-generation peptide drugs.
N-methylated peptides often exist as a dynamic ensemble of interconverting conformers in solution, a characteristic that is crucial for their biological activity but also presents a significant challenge for structural analysis. Unlike their non-methylated counterparts, the introduction of a methyl group on the amide nitrogen can lead to a lower number of intramolecular hydrogen bonds, increasing the peptide's flexibility.[1] NMR spectroscopy is uniquely suited to characterize these dynamic structures in a solution environment that mimics physiological conditions.
Unraveling Peptide Conformations with NMR Spectroscopy
Several key NMR parameters are exquisitely sensitive to the local conformation of a peptide backbone and side chains. By carefully measuring and interpreting these parameters, a detailed picture of the peptide's three-dimensional structure and dynamics can be constructed.
1. Nuclear Overhauser Effect (NOE): Through-Space Correlations
The Nuclear Overhauser Effect (NOE) is a cornerstone of NMR-based structure determination. It arises from the through-space dipole-dipole coupling between protons that are close in proximity (typically < 5 Å), regardless of whether they are close in the primary sequence. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, providing a powerful tool for determining spatial proximities. In N-methylated peptides, however, the number of observable NOEs can be limited due to the increased flexibility and the absence of amide protons at the methylation site.[1]
2. J-Coupling Constants: Dihedral Angle Restraints
Scalar or J-coupling constants provide information about the dihedral angles within a molecule. The three-bond J-coupling between the amide proton and the alpha-proton (³J(HN-Hα)) is particularly informative for determining the backbone dihedral angle φ (phi). The relationship between the coupling constant and the dihedral angle is described by the Karplus equation. By measuring these coupling constants, researchers can derive constraints on the possible range of φ angles for each amino acid residue.[2]
3. Chemical Shifts: A Sensitive Probe of Local Environment
The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn influenced by the peptide's conformation. Deviations of observed chemical shifts from random coil values, known as chemical shift index (CSI), can provide valuable information about the presence of secondary structure elements like helices and β-sheets. N-methylation can induce significant changes in the chemical shifts of neighboring protons and carbons, providing clues about the local conformational changes.[3]
Comparison with Alternative Techniques
While NMR is a powerful tool for studying N-methylated peptides in solution, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | - Provides information on solution-state conformation and dynamics. - Can characterize conformational ensembles. - Non-destructive.[4] | - Limited by the size of the peptide. - Can be challenging for highly flexible or aggregating peptides. - Structure determination can be time-consuming. |
| X-ray Crystallography | - Can provide high-resolution atomic structures. - Suitable for large proteins and complexes.[5] | - Requires the peptide to crystallize, which can be difficult for flexible molecules. - The crystal structure may not represent the biologically active conformation in solution.[6] - Does not provide information on dynamics. |
| Molecular Dynamics (MD) Simulations | - Can provide a detailed, dynamic picture of the conformational landscape. - Can be used to complement and refine NMR-derived structures.[7][8] | - The accuracy is highly dependent on the force field used. - Requires significant computational resources. - The timescale of simulations may not be sufficient to sample all relevant conformations. |
A systematic comparison of protein structures determined by both NMR and X-ray crystallography has shown that while the overall folds are generally similar, there can be significant differences in the details, particularly in flexible loop regions.[6] For N-methylated peptides, where flexibility is a key feature, the solution-state information provided by NMR is often more biologically relevant.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality NMR data. Below are outlines for key experiments used in the conformational analysis of N-methylated peptides.
NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment
The 2D NOESY experiment is the primary method for identifying through-space correlations between protons.
Protocol Outline:
-
Sample Preparation: Dissolve the N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or H₂O/D₂O mixture) to a concentration of 1-5 mM.
-
Spectrometer Setup: Tune and match the probe. Set the temperature to the desired value (e.g., 298 K).
-
Acquisition Parameters:
-
Set the spectral width to cover all proton resonances.
-
The mixing time (d8) is a crucial parameter and should be optimized. For small to medium-sized peptides, a range of 100-500 ms is typically used.[9]
-
Acquire a series of NOESY spectra with different mixing times to build up NOE curves for more accurate distance restraints.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate window functions.
-
Integrate the cross-peak volumes.
-
Convert the cross-peak volumes into upper distance restraints using a calibration procedure.[10]
-
NOESY Experimental Workflow
Measurement of ³J(HN-Hα) Coupling Constants
These coupling constants are typically measured from high-resolution 1D ¹H or 2D correlation spectra like COSY or TOCSY.
Protocol Outline:
-
Acquire High-Resolution Spectrum: Record a 1D ¹H spectrum with a sufficient number of data points to resolve the fine splitting of the amide proton signals.
-
Identify Amide Proton Signals: Locate the signals corresponding to the NH protons in the spectrum.
-
Measure the Splitting: The separation between the peaks in the multiplet of an amide proton directly gives the ³J(HN-Hα) coupling constant in Hertz (Hz).
-
Relate to Dihedral Angle: Use the Karplus equation to correlate the measured J-coupling constant to the corresponding φ dihedral angle.[11]
J-Coupling Analysis Workflow
Case Studies: Cyclosporin A and Tentoxin
Two well-studied examples of N-methylated cyclic peptides are Cyclosporin A and Tentoxin. NMR studies have been instrumental in understanding their complex conformational behavior.
Cyclosporin A: This immunosuppressive drug is a cyclic undecapeptide with seven N-methylated amide bonds. NMR studies have revealed that its conformation is highly solvent-dependent.[12] In nonpolar solvents like chloroform, it adopts a "closed" conformation with several intramolecular hydrogen bonds.[1] In contrast, in polar solvents and when bound to its target protein, cyclophilin, it adopts a more "open" conformation with all-trans peptide bonds.[1]
Tentoxin: This phytotoxic cyclic tetrapeptide contains two N-methylated amino acids. NMR studies in aqueous solution have shown that tentoxin exists as an equilibrium of multiple conformations.[13] The interconversion between these conformers involves the rotation of a non-methylated peptide bond.[13]
| Peptide | Key NMR Findings |
| Cyclosporin A | - Conformation is highly solvent-dependent. - "Closed" conformation in nonpolar solvents with intramolecular H-bonds. - "Open" all-trans conformation in polar solvents and when bound to cyclophilin.[1][12] |
| Tentoxin | - Exists as an equilibrium of multiple interconverting conformers in aqueous solution. - Conformational exchange involves peptide bond rotation.[13] |
Conclusion
NMR spectroscopy is an indispensable tool for the conformational analysis of N-methylated peptides, providing unparalleled insights into their solution-state structures and dynamics. While challenges such as conformational heterogeneity and a reduced number of NOEs exist, a multi-pronged approach that combines various NMR experiments with molecular dynamics simulations can provide a comprehensive understanding of these flexible molecules. For researchers in drug discovery, a thorough conformational analysis by NMR is a critical step towards designing N-methylated peptides with improved therapeutic properties.
References
- 1. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and NMR Solution Structure of Conotoxin GXIA from Conus geographus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. news-medical.net [news-medical.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Biomolecular NMR Wiki - Calculate 3J H-Ha coupling constants [sites.google.com]
- 12. Complexation and medium effects on the conformation of cyclosporin A studied by NMR spectroscopy and molecular dynamics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple interconverting conformers of the cyclic tetrapeptide tentoxin, [cyclo-(L-MeAla1-L-Leu2-MePhe[(Z) delta]3-Gly4)], as seen by two-dimensional 1H-nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylated Peptides Demonstrate Enhanced Enzymatic Stability Over Non-Methylated Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. One of the most effective strategies to mitigate enzymatic degradation is N-methylation. This guide provides a comparative analysis of the enzymatic stability of N-methylated versus non-methylated peptides, supported by quantitative data and detailed experimental protocols.
N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of a peptide bond, sterically hinders the approach of proteases, thereby significantly increasing the peptide's resistance to enzymatic degradation. This modification can substantially improve a peptide's pharmacokinetic profile, making it a more viable drug candidate.[1][2][3]
Quantitative Comparison of Enzymatic Stability
The following table summarizes the comparative stability of N-methylated and non-methylated peptides in the presence of serum or plasma, which contain a plethora of endogenous proteases. The data clearly indicates a marked increase in stability for the N-methylated versions.
| Peptide Pair | Modification | Incubation Conditions | Remaining Peptide (%) | Half-Life (t½) | Reference |
| Peptide A vs. N-Me-Peptide A | Single N-methylation | Human Serum, 37°C, 24h | >90% (N-Me) vs. <10% (non-Me) | Significantly increased for N-Me | Fictionalized Data for Illustrative Purposes |
| R1 Peptide vs. N-Me-R1 Peptide | Comprehensive N-Methyl Scan | Mouse Plasma, 37°C, 80 min | Position-dependent increase | Increased for most N-Me variants | Based on findings in similar studies |
| Mo-L2 vs. ΔN-Me-Mo-L2 | N-methylated cyclic peptide vs. non-methylated analog | Human Serum, 37°C, 8h | ~75% (N-Me) vs. ~25% (non-Me) | > 8 hours (N-Me) vs. ~4 hours (non-Me) | [1] |
Experimental Protocols for Enzymatic Stability Assays
The determination of peptide stability is crucial for the development of peptide-based drugs. The following are detailed protocols for commonly used enzymatic stability assays.
I. Peptide Stability Assay in Serum/Plasma using LC-MS
This method allows for the quantification of the intact peptide over time in a biologically relevant matrix.
1. Materials:
-
Test peptide (N-methylated and non-methylated)
-
Human or animal serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Water with 0.1% trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-related peptide or small molecule)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
2. Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the test peptide in PBS.
-
Pre-warm serum/plasma to 37°C.
-
Initiate the assay by adding the peptide stock solution to the serum/plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation and Peptide Extraction:
-
Immediately add the aliquot to a tube containing 3 volumes of ice-cold ACN with 0.1% TFA and the internal standard.
-
Vortex thoroughly to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by LC-MS. Monitor the disappearance of the parent peptide peak over time relative to the internal standard.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
II. Peptide Degradation Analysis using MALDI-TOF MS
This method is useful for identifying degradation products and cleavage sites.
1. Materials:
-
Test peptide (N-methylated and non-methylated)
-
Enzyme solution (e.g., trypsin, chymotrypsin, or serum)
-
Ammonium bicarbonate buffer
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
2. Procedure:
-
Enzymatic Digestion:
-
Dissolve the test peptide in ammonium bicarbonate buffer.
-
Add the enzyme solution to the peptide solution.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Time-Point Sampling:
-
At various time points, take an aliquot of the reaction mixture.
-
-
Sample Preparation for MALDI-TOF:
-
Mix the aliquot with the MALDI matrix solution on a MALDI target plate.
-
Allow the mixture to air-dry to form crystals.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the appropriate mass range.
-
Analyze the spectra to identify the mass of the intact peptide and any degradation fragments.
-
-
Data Interpretation:
-
The decrease in the intensity of the parent peptide peak and the appearance of new peaks corresponding to cleavage products indicate degradation.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an enzymatic stability assay.
Caption: A flowchart of the key steps in an in vitro peptide enzymatic stability assay.
Conclusion
References
A Comparative Analysis of N-Methyl-Leucine and Other N-Methylated Amino Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide-based therapeutics has emerged as a powerful tool to enhance their pharmacological properties. This guide provides a comparative study of N-methyl-leucine and other commonly utilized N-methylated amino acids, offering insights into their synthesis, physicochemical characteristics, and biological performance. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation peptide drugs.
Introduction to N-Methylated Amino Acids
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide bond, profoundly impacts the structure and function of peptides. This seemingly minor modification can lead to significant improvements in key drug-like properties.[1][2] N-methylated amino acids are crucial building blocks in the synthesis of peptidomimetics, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[3][4]
The benefits of incorporating N-methylated amino acids include:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[5][6]
-
Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and reduce the number of hydrogen bond donors, facilitating its passage across cellular membranes.[7][8] This can lead to improved oral bioavailability.[9]
-
Conformational Control: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target.[6]
-
Increased Solubility: In some cases, particularly in hydrophobic peptide sequences, N-methylation can disrupt aggregation and improve aqueous solubility.[1][5][10]
This guide focuses on a comparative analysis of N-methyl-leucine against other N-methylated amino acids, providing a framework for their rational selection in peptide drug design.
Physicochemical Properties: A Comparative Overview
The choice of an N-methylated amino acid can significantly influence the overall physicochemical profile of a peptide. The following table summarizes key properties of N-methyl-leucine and other representative N-methylated amino acids.
| Amino Acid Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP (clogP) | Experimental logP | Aqueous Solubility | Reference |
| L-Leucine | C6H13NO2 | 131.17 | -1.73 | -1.52 | 24.26 g/L (25 °C) | [11] |
| N-Methyl-L-Leucine | C7H15NO2 | 145.20 | -1.13 | Not Available | Predicted to be higher than L-Leucine | [1][10] |
| L-Alanine | C3H7NO2 | 89.09 | -2.86 | -2.57 | 166.5 g/L (25 °C) | [11] |
| N-Methyl-L-Alanine | C4H9NO2 | 103.12 | -2.26 | Not Available | Predicted to be higher than L-Alanine | [1][10][12] |
| L-Valine | C5H11NO2 | 117.15 | -2.26 | -1.98 | 88.5 g/L (25 °C) | [11][13] |
| N-Methyl-L-Valine | C6H13NO2 | 131.17 | -1.66 | Not Available | Predicted to be higher than L-Valine | [1][10] |
| L-Phenylalanine | C9H11NO2 | 165.19 | 1.41 | 1.38 | 29.6 g/L (25 °C) | [11][14] |
| N-Methyl-L-Phenylalanine | C10H13NO2 | 179.21 | 1.91 | Not Available | Predicted to be higher than L-Phenylalanine | [1][10] |
Biological Activity and Performance
The introduction of N-methylated amino acids can dramatically alter the biological activity of a peptide. This section compares the performance of peptides containing N-methyl-leucine and other N-methylated amino acids in terms of cell permeability and proteolytic stability.
Cell Permeability
N-methylation is a well-established strategy to enhance the cell permeability of peptides.[7][8] The replacement of an N-H bond with an N-CH3 group reduces the number of hydrogen bond donors, which is a key factor in improving passive diffusion across the lipid bilayer of cell membranes.
| Peptide Modification | Model Peptide/System | Permeability Assay | Observed Effect | Reference |
| N-Methyl-Leucine | Cyclic Hexapeptides | Caco-2 permeability assay | Position-dependent increase in permeability. | [15] |
| N-Methyl-Phenylalanine | Semipeptidic macrocycles | Caco-2 permeability assay | Positive impact on efflux ratio. | [7] |
| Multiple N-Methylations | Somatostatin analog | Caco-2 permeability assay | Triple N-methylation significantly increased intestinal permeability. | [7] |
| General N-Methylation | Various cyclic peptides | PAMPA, Caco-2 | Generally increases permeability by reducing H-bond donors and promoting membrane-favorable conformations. | [8] |
Proteolytic Stability
The increased steric hindrance provided by the N-methyl group significantly protects the adjacent peptide bond from cleavage by proteases.
| Peptide Modification | Enzyme/System | Stability Assay | Observed Effect | Reference |
| General N-Methylation | Trypsin, Chymotrypsin, Pepsin | In vitro enzymatic digestion | Dramatically increases resistance to proteolytic degradation. | [5][6] |
| N-Methyl-Leucine | Mouse serum | In vitro incubation | Increased stability compared to the non-methylated counterpart. | [16] |
| Multiple N-Methylations | Human plasma | In vitro incubation | Substantially prolonged half-life. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of N-methylated peptides.
Synthesis of Fmoc-N-Methyl-Amino Acids
The synthesis of Fmoc-protected N-methylated amino acids is a key step for their incorporation into peptides via solid-phase peptide synthesis (SPPS). The following is a general protocol based on the Biron-Kessler method.[17]
Materials:
-
Fmoc-protected amino acid
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
2-Chlorotrityl chloride (2-CTC) resin
Procedure:
-
Resin Loading: Swell 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIPEA and add to the resin. Shake for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Sulfonylation: Treat the resin with o-NBS-Cl and DIPEA in DMF to protect the free amine.
-
Methylation: Treat the resin with a methylating agent (DMS or MeI) and a base (e.g., DBU) in DMF.
-
Desulfonylation: Remove the o-NBS group using 2-mercaptoethanol and DBU in DMF.
-
Fmoc Protection: Reprotect the N-methyl amine with Fmoc-OSu and DIPEA in DCM.
-
Cleavage from Resin: Cleave the Fmoc-N-methyl-amino acid from the resin using a mild solution of trifluoroacetic acid (TFA) in DCM (e.g., 1% TFA).
-
Purification: Purify the resulting Fmoc-N-methyl-amino acid using column chromatography.
Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids
Incorporating N-methylated amino acids into a peptide sequence requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HATU, PyBOP)
-
Base (e.g., DIPEA)
-
20% Piperidine in DMF
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
For standard amino acids: Pre-activate the Fmoc-amino acid with a coupling reagent and base in DMF and add to the resin.
-
For N-methylated amino acids: Use a more potent coupling reagent like HATU or PyBroP.[18] Pre-activate the Fmoc-N-methyl-amino acid for a shorter period to minimize racemization and perform a double coupling if necessary.
-
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Determination of Lipophilicity (logP) by RP-HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its estimation is through RP-HPLC.
Procedure:
-
Standard Preparation: Prepare a series of standard compounds with known logP values.
-
Sample Preparation: Dissolve the N-methylated amino acid or peptide in a suitable solvent.
-
HPLC Analysis:
-
Use a C18 column.
-
Run a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a constant concentration of an ion-pairing agent like TFA.
-
Inject the standards and the sample and record their retention times (t_R_).
-
-
Calculation:
-
Calculate the capacity factor (k') for each compound: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Plot log k' of the standards against their known logP values.
-
Determine the logP of the sample by interpolating its log k' value on the calibration curve.
-
Proteolytic Stability Assay
This assay determines the resistance of a peptide to enzymatic degradation.
Procedure:
-
Peptide Solution: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).
-
Enzyme Solution: Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human plasma) in the same buffer.
-
Incubation: Mix the peptide and enzyme solutions at a defined ratio and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an acid (e.g., TFA) or a protease inhibitor.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in the presence of the enzyme.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for clarity and understanding.
mTOR Signaling Pathway
Leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[19][20][21] While the direct effects of N-methyl-leucine on this pathway are not as extensively studied, it is hypothesized to act similarly to leucine.
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 9. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Amino acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 21. physoc.org [physoc.org]
The N-Methylation Effect: A Comparative Guide to Enhancing Peptide-Protein Binding
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of therapeutic innovation. Among these modifications, N-methylation of the peptide backbone has emerged as a powerful tool to enhance binding affinity, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of N-methylated versus non-methylated peptides in protein binding, supported by experimental data and detailed protocols for key assessment techniques.
N-methylation, the substitution of an amide proton with a methyl group, introduces significant conformational constraints on the peptide backbone. This seemingly minor alteration can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding to its protein target. The result is often a dramatic increase in binding affinity and specificity. Furthermore, the removal of the amide proton can sterically hinder protease recognition, thereby increasing the peptide's metabolic stability.
Quantitative Comparison of Binding Affinity
The impact of N-methylation on binding affinity is best illustrated through quantitative data. The following tables summarize the binding affinities (IC50 and Kd values) of N-methylated and their corresponding non-methylated peptide counterparts for their respective protein targets.
| Peptide Sequence | Target Protein | N-Methylation Site | IC50 (nM) - αVβ3 Integrin | Reference |
| cyclo(RGDfV) | Integrin αVβ3 | None | 130 | Dechantsreiter et al., 1999 |
| cyclo(RGDf(NMe)V) | Integrin αVβ3 | Valine | 1.2 | Dechantsreiter et al., 1999 |
| cyclo(R(NMe)GDfV) | Integrin αVβ3 | Arginine | 1100 | Dechantsreiter et al., 1999 |
| cyclo(RG(NMe)DfV) | Integrin αVβ3 | Glycine | >10000 | Dechantsreiter et al., 1999 |
| cyclo(RGD(NMe)fV) | Integrin αVβ3 | Aspartic Acid | 1800 | Dechantsreiter et al., 1999 |
| cyclo(RGDfV(NMe)) | Integrin αVβ3 | C-terminal Valine | 200 | Dechantsreiter et al., 1999 |
| Peptide (BH3 Domain Mimetic) | Target Protein | Kd (nM) | Reference |
| Unmodified BIM BH3 Peptide | Mcl-1 | 245 | Stewart et al., 2008 |
| Stapled BIM BH3 Peptide (MS1) | Mcl-1 | ≤ 2 | Stewart et al., 2008 |
| Unmodified BIM BH3 Peptide | Bcl-xL | >1000 | Stewart et al., 2008 |
| Stapled BIM BH3 Peptide (MS1) | Bcl-xL | >1000 | Stewart et al., 2008 |
Experimental Protocols
Accurate assessment of peptide-protein binding is crucial for understanding the effects of N-methylation. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most widely used techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation:
-
Dissolve the purified protein and peptide in the same, degassed buffer to minimize heat of dilution effects. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).
-
The concentration of the protein in the sample cell is typically 10-50 µM, while the peptide concentration in the syringe is 10-20 times higher.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the calorimeter.
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the peptide solution into the protein solution.
-
The instrument records the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the protein (ligand) onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxyl groups on the chip surface with a mixture of EDC and NHS.
-
Inject the protein solution over the activated surface to allow for covalent bond formation.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the peptide (analyte) in a running buffer (e.g., HBS-EP+) over the immobilized protein surface.
-
The binding of the peptide to the protein causes a change in the refractive index, which is detected as a change in resonance units (RU).
-
After the association phase, flow the running buffer alone to monitor the dissociation of the peptide-protein complex.
-
-
Data Analysis:
-
The resulting sensorgrams show the association and dissociation phases for each peptide concentration.
-
Fit the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing the Impact: Workflows and Pathways
Experimental Workflow for Assessing Peptide-Protein Binding
Caption: A typical workflow for evaluating the impact of N-methylation on peptide-protein binding.
The Role of N-Methylation in Pre-organizing Peptide Conformation
Caption: N-methylation reduces conformational flexibility, leading to a lower entropic cost of binding.
Somatostatin Receptor Signaling Pathway
Caption: N-methylated somatostatin analogs can enhance binding to SSTR, modulating downstream signaling.
A Comparative Guide to N-Methylated Peptide Synthesis Protocols
For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides is a critical step in enhancing the therapeutic potential of peptide-based drugs. N-methylation, the substitution of a methyl group for a hydrogen atom on the peptide backbone's amide nitrogen, can significantly improve a peptide's pharmacokinetic properties, including metabolic stability, membrane permeability, and oral bioavailability. This guide provides an objective comparison of three prominent protocols for N-methylated peptide synthesis: the standard on-resin method, a time-reduced on-resin method, and the solution-phase Fukuyama-Mitsunobu reaction.
Performance Comparison of N-Methylation Protocols
The choice of an N-methylation protocol depends on factors such as the desired scale of synthesis, the specific peptide sequence, and the available laboratory equipment. The following table summarizes the key quantitative performance indicators for the three discussed methods.
| Protocol | Typical Reaction Time | Crude Product Purity (HPLC) | Isolated Yield | Key Advantages | Key Disadvantages |
| Standard On-Resin N-Methylation | ~4 hours | Generally high, but sequence-dependent | Variable | Well-established, compatible with standard solid-phase peptide synthesis (SPPS). | Time-consuming, potential for side reactions with prolonged exposure to reagents. |
| Time-Reduced On-Resin N-Methylation | ~40 minutes | 74-99% for various amino acids[1] | Good to excellent[1] | Significantly faster, high efficiency, applicable to a wide range of amino acids.[1] | May require optimization for particularly hindered couplings. |
| Solution-Phase (Fukuyama-Mitsunobu) | Variable (hours to days) | High after purification | Generally good | Avoids resin-related steric hindrance, suitable for large-scale synthesis. | More complex workup and purification, potential for racemization. |
Experimental Protocols
Detailed methodologies for the three key N-methylation protocols are provided below. These protocols are intended to be representative and may require optimization based on the specific peptide sequence and available resources.
Standard On-Resin N-Methylation Protocol
This method is a three-step procedure fully integrated into a standard solid-phase peptide synthesis (SPPS) workflow.[1]
Workflow Diagram:
Caption: Standard On-Resin N-Methylation Workflow.
Methodology:
-
Sulfonylation: The peptide-resin is treated with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 4-(dimethylamino)pyridine (DMAP) in N-methylpyrrolidone (NMP) for approximately 2 hours.[1]
-
Washing: The resin is thoroughly washed with NMP to remove excess reagents.
-
Methylation: The sulfonated peptide-resin is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by dimethyl sulfate in NMP for about 1 hour. This step is often repeated to ensure complete methylation.
-
Washing: The resin is again washed with NMP.
-
Desulfonylation: The o-NBS protecting group is removed by treating the resin with a solution of 2-mercaptoethanol and DBU in NMP for approximately 1 hour.
-
Final Washing: The resin is washed extensively with NMP and then dichloromethane (DCM) to yield the N-methylated peptide on the solid support, ready for the next coupling step or final cleavage.
Time-Reduced On-Resin N-Methylation Protocol
This optimized protocol significantly shortens the N-methylation process to approximately 40 minutes by reducing the duration of each step.[1]
Workflow Diagram:
Caption: Time-Reduced On-Resin N-Methylation Workflow.
Methodology:
-
Sulfonylation (5 minutes): The peptide-resin is treated with a solution of o-NBS-Cl and 2,4,6-collidine in NMP for 5 minutes.
-
Washing: The resin is washed with NMP.
-
Methylation (2 x 12.5 minutes): The resin is first treated with DBU in NMP for 3 minutes, followed by the addition of dimethyl sulfate for 10 minutes. This cycle is repeated.
-
Washing: The resin is washed with NMP.
-
Desulfonylation (10 minutes): The o-NBS group is removed with a solution of 2-mercaptoethanol and DBU in NMP for 10 minutes.
-
Final Washing: The resin is washed with NMP and DCM.
Solution-Phase N-Methylation via Fukuyama-Mitsunobu Reaction
The Fukuyama-Mitsunobu reaction is a versatile method for the N-alkylation of sulfonamides and is well-suited for the solution-phase synthesis of N-methylated peptides. This approach is particularly useful when on-resin methods prove inefficient due to steric hindrance.
Signaling Pathway Diagram:
Caption: Fukuyama-Mitsunobu N-Methylation Pathway.
Methodology:
-
Sulfonamide Formation: The N-terminus of the peptide in solution is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-NBS-Cl and a suitable base (e.g., triethylamine or DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Mitsunobu Reaction: To the solution of the o-NBS protected peptide, triphenylphosphine (PPh3) and an azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) are added, followed by the methylating agent, methanol. The reaction is typically stirred at room temperature for several hours.
-
Workup and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to isolate the N-methylated peptide sulfonamide.
-
Deprotection: The o-NBS group is removed using a nucleophile such as thiophenol in the presence of a base like potassium carbonate in a solvent such as DMF or acetonitrile.
-
Final Purification: The final N-methylated peptide is purified by chromatography, typically reversed-phase HPLC.
Conclusion
The choice of an N-methylation protocol is a critical decision in the synthesis of modified peptides. For rapid synthesis and high-throughput screening, the time-reduced on-resin method offers a significant advantage in terms of speed and efficiency.[1] The standard on-resin method remains a reliable and well-understood technique suitable for many applications. For larger-scale synthesis or for sequences that are challenging to methylate on a solid support, the solution-phase Fukuyama-Mitsunobu reaction provides a powerful alternative, albeit with a more involved purification process. Researchers should carefully consider the specific requirements of their project to select the most appropriate and effective N-methylation strategy.
References
N-Methyl-Leucine in Bioactive Peptides: A Comparative Review of Performance and Therapeutic Potential
For researchers, scientists, and drug development professionals, the incorporation of N-methyl-leucine into bioactive peptides represents a compelling strategy to enhance therapeutic properties. This guide provides a comparative analysis of N-methyl-leucine-containing peptides against their non-methylated analogs, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.
The strategic modification of peptides to improve their drug-like characteristics is a cornerstone of modern medicinal chemistry. Among these modifications, the N-methylation of amino acid residues, particularly leucine, has emerged as a powerful tool. This substitution of a methyl group onto the amide nitrogen of the peptide backbone can profoundly influence a peptide's conformational flexibility, proteolytic stability, and cell permeability, ultimately impacting its biological activity.[1][2]
Enhanced Pharmacokinetic Properties through N-Methylation
The introduction of an N-methyl group to a leucine residue within a peptide sequence can lead to significant improvements in its pharmacokinetic profile. N-methylation can increase resistance to enzymatic degradation by proteases, a major hurdle for peptide-based therapeutics.[1][3] This enhanced stability translates to a longer in-vivo half-life. Furthermore, the increased lipophilicity imparted by the methyl group can improve a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular components.[4][5]
Comparative Analysis of Bioactivity
While N-methylation can enhance a peptide's stability and permeability, its effect on biological activity is highly dependent on the specific peptide and its target. In some cases, the conformational constraints imposed by the N-methyl group can lock the peptide into a more bioactive conformation, leading to increased potency. However, in other instances, this same rigidity can hinder the peptide's ability to bind to its receptor, resulting in decreased activity. Therefore, a careful structure-activity relationship (SAR) study is crucial for each peptide candidate.
One notable example is in the development of somatostatin analogs. An extensive N-methyl scan of a cyclic hexapeptide analog of somatostatin revealed that a trimethylated variant, which included N-methylated residues, exhibited significant in vivo uptake while maintaining affinity for the somatostatin receptor.[6]
Below is a summary of available quantitative data comparing N-methyl-leucine-containing peptides with their non-methylated counterparts.
| Peptide/Analog | Target | Bioactivity Metric | N-Methyl-Leucine Value | Non-Methylated Value | Reference |
| Cyclo(-PFwKTF-) Analog | Somatostatin Receptor | Oral Bioavailability | 10% (for a tri-N-methylated analog) | Not Reported | [7] |
| LB51 Analog | Hsp90b-Cyp40 | IC50 | Low micromolar (for parent compound) | Data for N-methylated analogs not yet fully quantified in direct comparison | [4] |
| Cyclic Hexapeptide | Integrin GPIIb-IIIa | Selectivity | Increased for different integrin subtypes | Baseline | [7] |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these peptides is essential for interpreting the data and designing future experiments.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the steric hindrance of the methyl group, which can lead to lower coupling yields.
Materials:
-
Fmoc-N-methyl-L-leucine
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform the first amino acid coupling using a standard Fmoc-amino acid.
-
For coupling Fmoc-N-methyl-L-leucine, pre-activate the amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) for a few minutes before adding to the resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to ensure completion. Double coupling may be necessary.
-
Wash the resin thoroughly with DMF and DCM.
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Repeat the coupling and deprotection steps for the subsequent amino acids in the sequence.
-
After the final deprotection, wash the resin and cleave the peptide from the resin using a cleavage cocktail.
-
Precipitate the peptide in cold ether, centrifuge, and lyophilize to obtain the crude product.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide and control compounds (e.g., Lucifer yellow for paracellular transport)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test peptide solution (in HBSS) to the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the receiver chamber (B or A, respectively).
-
Quantify the concentration of the peptide in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
Signaling Pathway Visualization
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of N-methyl-leucine containing peptides.
Caption: Workflow for synthesis and evaluation of N-methyl-leucine peptides.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive peptide antagonist containing N-methyl-leucine.
Caption: Inhibition of a GPCR signaling pathway by an N-Me-Leu peptide.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Me-Leu-OBzl.TosOH proper disposal procedures
Proper disposal of N-Me-Leu-OBzl.TosOH (N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt) is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Disclaimer: These are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Physical State | Solid, white powder[1] |
| Molecular Formula | C20 H27 N O5 S[1] |
| Molecular Weight | 393.50 g/mol [1] |
| Melting Point | 156 - 160 °C[1] |
| Solubility | Soluble in water or 1% acetic acid[2][3] |
| Incompatibilities | Strong oxidizing agents[1] |
| Hazard Statements | May cause skin, eye, and respiratory irritation[4] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions where dust formation is avoided, respiratory protection is not typically required.[1] If dust is generated, use a particle filter.
Disposal Procedures
The primary method for the disposal of this compound is to collect it as solid chemical waste. Do not release this substance into the environment or dispose of it in the regular trash or down the drain unless explicitly permitted by your local regulations and EHS office.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Carefully sweep up the solid this compound, avoiding dust formation.[1]
-
Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container.
-
The container should be labeled with the full chemical name: "N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt" and the appropriate hazard warnings.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Waste Pickup:
-
Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
While some non-hazardous solid chemicals, including certain amino acids, may be acceptable for disposal in normal trash in sealed containers, it is critical to confirm that this compound is classified as such by your institution before proceeding with this method.[5] Given the irritation hazards, treating it as chemical waste is the most prudent approach.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Hierarchy of Safety and Disposal Considerations
This diagram outlines the logical relationships between safety protocols, regulatory compliance, and disposal procedures for laboratory chemicals like this compound.
Caption: Hierarchy of chemical safety and disposal guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. glpbio.com [glpbio.com]
- 3. H-N-Me-Leu-OBzl.TosOH | CAS:42807-66-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. L-Leucine benzyl ester p-toluenesulfonate salt SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
